trans-beta-Methylstyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060919, DTXSID101026543 | |
| Record name | Propenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-beta-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
| Record name | beta-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
175.5 °C, 175 °C | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
52 °C | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor) | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9019 @ 25 °C, Relative density (water = 1): 0.911 | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15 | |
| Record name | beta-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
873-66-5, 637-50-3 | |
| Record name | trans-β-Methylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylstyrene, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Phenyl-1-propene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-beta-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-β-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLSTYRENE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5S9N1785O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-27.3 °C, -29 °C | |
| Record name | BETA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-beta-METHYLSTYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-beta-Methylstyrene, systematically known as [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry.[1] Its structure, featuring a phenyl group conjugated with a propenyl moiety, imparts a unique combination of reactivity and stereochemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical pathways to support its application in research and development.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
Chemical and Physical Data
| Property | Value | References |
| IUPAC Name | [(E)-prop-1-enyl]benzene | [1][2] |
| Synonyms | trans-1-Phenyl-1-propene, (E)-1-Phenylpropene, trans-Propenylbenzene | [3][4] |
| CAS Number | 873-66-5 | [3][4] |
| Molecular Formula | C₉H₁₀ | [1][4] |
| Molecular Weight | 118.18 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 175-177 °C | [2][3] |
| Melting Point | -29 °C to -27.3 °C | [2][5] |
| Density | 0.911 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.550 | [3][6] |
| Flash Point | 52 °C | [1][2] |
| Solubility | Soluble in acetone, benzene, ether, and ethanol. Very poor solubility in water (0.014 g/100ml at 25 °C). | [1][2][5] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Data available in spectral databases.[2][7] |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | The NIST WebBook provides its gas-phase IR spectrum.[8][9] |
| Mass Spectrometry (MS) | The NIST WebBook and PubChem provide mass spectral data.[2][8][9] |
Synthesis Protocols
This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For this compound, this involves the reaction of benzaldehyde with a phosphorus ylide derived from ethyltriphenylphosphonium bromide.
Experimental Protocol:
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. The formation of the ylide is indicated by a color change.
-
Reaction with Benzaldehyde: To the ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. leah4sci.com [leah4sci.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Isomerization of cis- to trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoselective conversion of alkene isomers is a critical transformation in organic synthesis, with significant implications for the pharmaceutical and materials science industries. beta-Methylstyrene, a simple yet important aromatic alkene, exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is thermodynamically more stable and often the desired isomer in synthetic pathways due to its lower steric hindrance and higher reactivity in certain polymerization and functionalization reactions.[1] This technical guide provides a comprehensive overview of the core principles and practical methodologies for the isomerization of cis-beta-methylstyrene to its trans counterpart. We will delve into three primary methods of isomerization: iodine-catalyzed, photochemical, and acid-catalyzed, presenting detailed experimental protocols, quantitative data, and mechanistic insights to equip researchers with the knowledge to effectively control this important stereochemical transformation.
Introduction
Geometric isomerism in alkenes plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In the context of drug development and materials science, the precise control of stereochemistry is paramount. beta-Methylstyrene (1-phenylpropene) serves as a valuable model system for studying cis-trans isomerization due to its simple structure and the distinct properties of its isomers. The trans isomer is generally favored due to its greater thermodynamic stability, a consequence of reduced steric strain between the methyl group and the phenyl ring.[2]
This guide will explore the theoretical underpinnings and practical applications of the most common methods employed to convert cis-beta-methylstyrene to the more stable trans isomer. Each section will provide a detailed experimental protocol, a summary of key quantitative data, and a mechanistic diagram to visualize the transformation process.
Methods of Isomerization
Iodine-Catalyzed Isomerization
Iodine-catalyzed isomerization is a widely used, efficient, and operationally simple method for equilibrating alkene isomers. The reaction proceeds via a radical mechanism, initiated by the homolytic cleavage of molecular iodine into iodine atoms, which can be facilitated by heat or light.[3]
Materials:
-
cis-beta-Methylstyrene
-
Iodine (I₂)
-
Anhydrous solvent (e.g., hexane, toluene, or methanol)[4]
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-beta-methylstyrene in a suitable anhydrous solvent (e.g., 0.1 M solution).
-
Add a catalytic amount of iodine (e.g., 1-10 mol%).
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion (typically when the cis/trans ratio stabilizes), cool the reaction mixture to room temperature.
-
Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate to remove excess iodine. The disappearance of the characteristic purple/brown color of iodine indicates complete quenching.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is a mixture of cis- and trans-beta-methylstyrene, enriched in the trans isomer.
-
Purify the trans isomer by column chromatography on silica gel or by fractional distillation if the boiling points of the isomers are sufficiently different.
| Parameter | Value/Range | Conditions | Reference |
| Catalyst Loading | 1-10 mol% | Thermal | [5] |
| Temperature | 70-120 °C (for stilbenes) | n-hexane | [5] |
| Reaction Time | 1-24 hours | Varies with temperature and catalyst loading | [2] |
| Yield of trans-isomer | High (approaches thermodynamic equilibrium) | Equilibrium conditions | [6] |
| Activation Energy (for stilbenes) | 21.3 - 23.6 kcal/mol | Varies with substituents | [5] |
The isomerization proceeds through a radical chain mechanism:
-
Initiation: Molecular iodine undergoes homolytic cleavage to form two iodine atoms (I•). This can be induced thermally or photochemically.
-
Propagation:
-
An iodine atom adds to the double bond of cis-beta-methylstyrene, forming a carbon-iodine bond and a radical intermediate.
-
Rotation occurs around the former carbon-carbon double bond in the radical intermediate.
-
The iodine atom is eliminated, reforming the double bond in the more stable trans configuration and regenerating the iodine atom catalyst.
-
-
Termination: Two iodine atoms can recombine to form molecular iodine.
Iodine-Catalyzed Isomerization Pathway
Photochemical Isomerization
Photochemical isomerization utilizes light energy to promote the conversion of cis to trans isomers. This can occur through direct irradiation, where the alkene absorbs a photon and is promoted to an excited state, or through photosensitization, where a sensitizer molecule absorbs the light and transfers the energy to the alkene.
Materials:
-
cis-beta-Methylstyrene
-
Photochemically transparent solvent (e.g., hexane, acetonitrile)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury lamp with appropriate filters for wavelength selection) or high-power LED[7]
-
Stirring mechanism
-
Actinometer for quantum yield determination (e.g., ferrioxalate)[8]
-
UV-Vis spectrophotometer
-
GC-MS system for analysis
Procedure:
-
Prepare a dilute solution of cis-beta-methylstyrene in a photochemically transparent solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light absorption.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited states.
-
Irradiate the solution with a UV lamp or LED at a wavelength where the cis isomer absorbs. Maintain constant stirring throughout the irradiation.
-
Monitor the progress of the isomerization by taking samples at different time intervals and analyzing them by UV-Vis spectroscopy (to observe changes in the absorption spectrum) or GC-MS (to determine the cis/trans ratio).
-
To determine the quantum yield, the photon flux of the light source must be measured using a chemical actinometer under identical experimental conditions.[9]
-
Once the desired conversion is achieved or a photostationary state is reached, stop the irradiation.
-
The solvent can be removed under reduced pressure to obtain the product mixture.
| Parameter | Value/Range | Conditions | Reference |
| Irradiation Wavelength | ~300 nm (for stilbene) | Solvent dependent | [8] |
| Quantum Yield (Φc→t) | Varies | Dependent on wavelength, solvent, and sensitizer | [10] |
| Photostationary State | Mixture of cis and trans isomers | Dependent on the absorption coefficients and quantum yields of both isomers at the irradiation wavelength | [11] |
Direct Irradiation:
-
The cis-alkene absorbs a photon, promoting an electron from the π bonding orbital to the π* antibonding orbital, forming an excited singlet state (S₁).
-
In the S₁ state, the molecule can undergo rotation around the central carbon-carbon bond to a "phantom" or twisted singlet state, which is a common intermediate for both isomers.
-
From this twisted state, the molecule can relax back to the ground state (S₀) by releasing energy, forming either the cis or trans isomer.
Triplet Sensitization:
-
A sensitizer molecule absorbs a photon and is promoted to its excited singlet state, followed by efficient intersystem crossing to its triplet state.
-
The triplet sensitizer collides with a ground-state cis-alkene molecule, transferring its energy and promoting the alkene to its triplet state while the sensitizer returns to its ground state.
-
The triplet alkene has a lower barrier to rotation around the carbon-carbon bond and can relax to a twisted triplet state.
-
This twisted triplet can then decay to the ground state, forming a mixture of cis and trans isomers.
Photochemical Isomerization Pathways
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization proceeds through a carbocation intermediate. The presence of a strong acid facilitates the protonation of the double bond, allowing for free rotation around the single bond in the resulting carbocation, leading to the formation of the more stable trans isomer upon deprotonation.
Materials:
-
cis-beta-Methylstyrene
-
Strong acid catalyst (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH))
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (for neutralization)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
GC-MS system for analysis
Procedure:
-
Dissolve cis-beta-methylstyrene in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of TsOH).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by GC-MS.
-
Once the reaction has reached equilibrium, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the isomerized product mixture.
-
Purify the trans isomer as described in the previous methods.
| Parameter | Value/Range | Conditions | Reference |
| Catalyst | H₂SO₄, TsOH | Anhydrous | [12] |
| Temperature | Room temperature to reflux | Solvent dependent | [13] |
| Reaction Time | Minutes to hours | Dependent on acid strength and temperature | [13] |
| Yield of trans-isomer | High (approaches thermodynamic equilibrium) | Equilibrium conditions | [2] |
The mechanism involves the formation of a carbocation intermediate:
-
The π-bond of the alkene acts as a nucleophile and attacks a proton (H⁺) from the acid catalyst. The proton adds to the less substituted carbon of the double bond to form a more stable secondary benzylic carbocation.
-
The resulting carbocation has a single bond between the two carbons that were formerly part of the double bond, allowing for free rotation.
-
Rotation occurs to alleviate steric strain, favoring the conformation that will lead to the trans isomer.
-
A base (e.g., the conjugate base of the acid or the solvent) removes a proton from the carbon adjacent to the carbocation, reforming the double bond and yielding the this compound.
Acid-Catalyzed Isomerization Pathway
Starting Material Synthesis and Purification
The most common laboratory synthesis of beta-methylstyrene involves the dehydration of 1-phenyl-1-propanol. This reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the major product due to its higher thermodynamic stability.[2]
Synthesis of a cis/trans-beta-Methylstyrene Mixture
A typical procedure involves heating 1-phenyl-1-propanol with a dehydrating agent such as anhydrous copper(II) sulfate or potassium bisulfate.[2] The resulting alkene mixture is then isolated by distillation.
Purification of cis-beta-Methylstyrene
Separation of the cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation can be employed, but the boiling points are often very close. Preparative gas chromatography is an effective but less scalable method. Column chromatography on silica gel can also be used, taking advantage of the slight difference in polarity between the two isomers.
Analytical Methods for Monitoring Isomerization
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for monitoring the isomerization of cis- to this compound. The two isomers can be separated on a suitable GC column, and their relative abundance can be determined by integrating the peak areas in the chromatogram.
GC-MS Protocol
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used.
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the reaction mixture in a volatile solvent is injected.
-
Oven Program: A temperature program is often used to ensure good separation. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Detection: The mass spectrometer can be operated in full scan mode to confirm the identity of the isomers (which will have the same mass spectrum) or in selected ion monitoring (SIM) mode for higher sensitivity. The trans isomer, being more stable and generally having a more linear shape, often has a slightly shorter retention time than the cis isomer on standard non-polar columns.
Conclusion
The isomerization of cis-beta-methylstyrene to its more stable trans isomer is a fundamental and synthetically useful transformation. This guide has detailed three common and effective methods for achieving this conversion: iodine-catalyzed, photochemical, and acid-catalyzed isomerization. Each method offers distinct advantages and operates through a unique mechanism, providing researchers with a versatile toolkit for controlling the stereochemical outcome of their reactions. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and compatibility with other functional groups in the molecule. By understanding the experimental protocols, quantitative parameters, and underlying mechanisms presented herein, researchers, scientists, and drug development professionals can effectively implement these strategies in their own work.
References
- 1. Buy this compound | 637-50-3 [smolecule.com]
- 2. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. uregina.ca [uregina.ca]
- 4. osti.gov [osti.gov]
- 5. Iodine atom-catalysed isomerisation of symmetrically substituted cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. vurup.sk [vurup.sk]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VUV Analytics [vuvanalytics.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-beta-Methylstyrene, systematically named [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.[1] Its rigid stereochemistry, conferred by the trans-configured double bond, dictates its physical properties and chemical reactivity. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and key experimental data of this compound, intended to serve as a valuable resource for professionals in research and development.
Molecular Structure and Identification
The fundamental structure of this compound consists of a benzene ring attached to a propenyl group, with the methyl group and the phenyl group positioned on opposite sides of the carbon-carbon double bond. This E-configuration is the more stable of the two geometric isomers, the other being cis-beta-methylstyrene or [(Z)-prop-1-enyl]benzene.[2][3]
| Identifier | Value |
| IUPAC Name | [(E)-prop-1-enyl]benzene[1] |
| Synonyms | trans-1-Phenyl-1-propene, (E)-β-Methylstyrene, trans-Propenylbenzene |
| CAS Number | 873-66-5[2][3] |
| Molecular Formula | C₉H₁₀[1][2] |
| Molecular Weight | 118.18 g/mol [2] |
| SMILES String | C/C=C/c1ccccc1 |
| InChI Key | QROGIFZRVHSFLM-QHHAFSJGSA-N[3] |
Stereochemistry
The defining feature of this compound is its stereochemistry. The "trans" or "E" designation arises from the Cahn-Ingold-Prelog priority rules, where the phenyl group and the methyl group are the higher priority groups on each of the double-bonded carbons, and they lie on opposite sides of the double bond. This arrangement minimizes steric hindrance, making the trans isomer thermodynamically more stable than the cis isomer.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.40 | Doublet of Quartets | 1H | Vinylic proton (-CH=) adjacent to phenyl group |
| ~6.20 | Doublet of Quartets | 1H | Vinylic proton (-CH=) adjacent to methyl group |
| ~1.90 | Doublet | 3H | Methyl protons (-CH₃) |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbon (C-Ar) |
| ~131 | Vinylic carbon (-CH=) adjacent to phenyl group |
| ~128.5 | Aromatic carbons (CH-Ar) |
| ~126.5 | Aromatic carbons (CH-Ar) |
| ~126 | Vinylic carbon (-CH=) adjacent to methyl group |
| ~125.5 | Aromatic carbon (CH-Ar) |
| ~18.5 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3025 | Medium | C-H stretch (aromatic and vinylic) |
| ~2915 | Medium | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |
| ~965 | Strong | C-H bend (trans-vinylic) |
| ~740, 690 | Strong | C-H bend (monosubstituted benzene) |
Experimental Protocols
Synthesis of this compound via Dehydration of 1-Phenyl-1-propanol
A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 1-phenyl-1-propanol. The trans isomer is the major product due to its greater thermodynamic stability.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a Dean-Stark trap (or a similar setup for azeotropic removal of water), a condenser, and a receiving flask.
-
Reaction Mixture: 1-Phenyl-1-propanol is placed in the round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and a high-boiling inert solvent like toluene.
-
Heating: The mixture is heated to reflux. The water produced during the dehydration reaction is collected in the Dean-Stark trap.
-
Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
References
Spectroscopic Analysis of trans-beta-Methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for trans-beta-methylstyrene (also known as (E)-1-phenyl-1-propene). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections summarize the fundamental spectroscopic data for this compound, providing a spectroscopic fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and methyl protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 7.35 - 7.15 | Multiplet | - |
| Vinylic-H (adjacent to phenyl) | 6.38 | Doublet of Quartets | 15.6, 1.6 |
| Vinylic-H (adjacent to methyl) | 6.20 | Doublet of Quartets | 15.6, 6.4 |
| Methyl-H | 1.87 | Doublet | 6.4 |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Aromatic C-1 (quaternary) | 137.9 |
| Aromatic C-2, C-6 | 128.4 |
| Aromatic C-4 | 126.7 |
| Aromatic C-3, C-5 | 125.7 |
| Vinylic-C (adjacent to phenyl) | 130.9 |
| Vinylic-C (adjacent to methyl) | 125.6 |
| Methyl-C | 18.4 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of aromatic and alkene moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3080 - 3020 | C-H Stretch | Aromatic/Vinylic |
| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 965 | C-H Bend (out-of-plane) | trans Alkene |
| 740, 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 118 | 67.50 | [M]⁺ (Molecular Ion) |
| 117 | 99.99 | [M-H]⁺ |
| 115 | 31.50 | [M-3H]⁺ or [C₉H₇]⁺ |
| 91 | 27.00 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 9.50 | [C₆H₆]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 25 °C
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Temperature: 25 °C
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.[1]
-
Place a single drop of neat this compound onto the center of the ATR crystal or one of the salt plates.[1]
-
If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.[2][3]
Instrument Parameters:
-
Spectrometer: FT-IR Spectrometer
-
Accessory: Attenuated Total Reflectance (ATR) or Transmission (using salt plates)
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
Instrument Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (Electron Ionization - EI):
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of spectroscopic techniques used to characterize this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What are the common ionization methods for GC/MS [scioninstruments.com]
An In-depth Technical Guide to the Thermal Stability of trans-β-Methylstyrene Compared to its cis-Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relative thermal stability of trans-β-methylstyrene and its cis-isomer, also known as (E)-1-phenylpropene and (Z)-1-phenylpropene, respectively. The document synthesizes key thermodynamic data, details relevant experimental methodologies for stability assessment, and presents reaction pathways. The greater thermodynamic stability of the trans-isomer is quantified through its lower energy state, primarily attributed to reduced steric hindrance. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who work with these and similar unsaturated compounds.
Introduction
β-Methylstyrene is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. It exists as two geometric isomers, cis and trans, which exhibit distinct physical and chemical properties. A thorough understanding of their relative thermal stabilities is crucial for predicting reaction outcomes, optimizing process conditions, and ensuring the stability of resulting products. In general, for acyclic alkenes, the trans-isomer is thermodynamically more stable than the cis-isomer due to the minimization of steric strain between substituent groups on the same side of the double bond. This guide will delve into the specific thermodynamic data that substantiates this principle for β-methylstyrene.
Quantitative Thermodynamic Data
The relative thermal stability of the cis and trans isomers of β-methylstyrene can be quantitatively assessed by comparing their thermodynamic properties, most notably their heats of isomerization and standard enthalpies of formation. The trans isomer is generally found to be more stable than its cis counterpart.[1]
Heat of Isomerization
The heat of isomerization (ΔHiso) is the enthalpy change that occurs when one mole of an isomer is converted to another. A negative ΔHiso for the conversion of the cis to the trans isomer indicates that the trans isomer is more stable.
Table 1: Heat of Isomerization for the Conversion of cis-β-Methylstyrene to trans-β-Methylstyrene
| Phase | ΔHiso (kJ/mol) | Method | Reference |
| Liquid | -11.0 ± 0.3 | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[2] |
| Gas | -20.1 | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[3] |
Data sourced from the NIST Chemistry WebBook.[2][3]
The data clearly indicates that the conversion of cis-β-methylstyrene to trans-β-methylstyrene is an exothermic process in both the liquid and gas phases, confirming the higher stability of the trans-isomer.
Standard Enthalpy of Formation
Experimental Protocols for Determining Thermal Stability
Several experimental techniques are employed to determine the thermodynamic properties that define the thermal stability of isomers. The most common methods include calorimetry and thermal analysis techniques.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the heat of combustion of a substance. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid isomer (e.g., trans-β-methylstyrene) is placed in a sealed capsule if volatile, or directly in a crucible if non-volatile.[5]
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.[5]
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.[6]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.[6]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[6]
-
Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, for which the heat capacity has been previously determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to study isomerization and polymerization events.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the liquid isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min), is set.[9]
-
Data Collection: The instrument heats the sample and reference pans at a constant rate. The differential heat flow to the sample required to maintain it at the same temperature as the reference is recorded as a function of temperature.[9]
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show peaks corresponding to thermal events. An exothermic peak would indicate the isomerization from the less stable cis-isomer to the more stable trans-isomer. The area under the peak is proportional to the enthalpy change of the transition. DSC can also be used to observe the onset of polymerization.[1][9]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.
Methodology:
-
Sample Preparation: A small amount of the β-methylstyrene isomer is placed in a tared TGA sample pan.
-
Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) and heating program are set.[10]
-
Data Collection: The instrument continuously records the mass of the sample as it is heated.[10]
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the substance's thermal stability.[10]
Signaling Pathways and Reaction Mechanisms
The primary thermal process relating the two isomers is the cis-trans isomerization. At elevated temperatures, trans-β-methylstyrene can also undergo thermal polymerization.
Cis-Trans Isomerization
The isomerization between cis- and trans-β-methylstyrene is an equilibrium process that can be facilitated by heat or catalysts. The equilibrium favors the more stable trans-isomer.
Caption: cis-trans isomerization of β-methylstyrene.
Thermal Polymerization of trans-β-Methylstyrene
trans-β-Methylstyrene can undergo thermal polymerization, which has been observed to occur in two stages: an initial dimerization followed by polymerization at higher temperatures.[1]
Caption: Two-stage thermal polymerization of trans-β-methylstyrene.
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that trans-β-methylstyrene is thermally more stable than its cis-isomer. This is quantitatively supported by the negative enthalpy of isomerization for the cis to trans conversion. The greater stability of the trans-isomer is a consequence of reduced steric hindrance between the phenyl and methyl groups. The experimental protocols detailed herein provide a framework for the empirical determination of these and other thermodynamic properties critical for chemical process development and material science applications. The provided diagrams of the isomerization and polymerization pathways offer a clear visual representation of the thermal behavior of β-methylstyrene. This comprehensive overview serves as a foundational resource for scientists and researchers engaged in work involving substituted styrenes.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. (Z)-1-Phenylpropene [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 6. eiu.edu [eiu.edu]
- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
The Discovery and Synthesis of trans-beta-Methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-beta-Methylstyrene, systematically named [(E)-prop-1-enyl]benzene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science. Its structure, featuring a phenyl group attached to a propenyl chain with a trans configuration at the double bond, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the historical synthesis and discovery of this compound, detailed experimental protocols for its preparation, and a summary of its key physicochemical and spectroscopic properties.
Historical Context and Discovery
While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. Early methods for the preparation of styrenic compounds involved reactions such as the dehydrogenation of alkylbenzenes and various alkylation and elimination reactions. The development of named reactions like the Friedel-Crafts reaction in 1877 and later the Wittig reaction in 1954 provided more specific and controlled routes to olefins like this compound. It is likely that the compound was first synthesized as an object of academic curiosity during the exploration of these new synthetic methodologies. The more stable trans isomer would have been a common product in many of these early syntheses due to thermodynamic favorability.
Synthetic Methodologies
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.
Wittig Reaction
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, benzaldehyde is reacted with a phosphorus ylide generated from an ethyltriphenylphosphonium halide. The use of a non-stabilized ylide typically favors the formation of the Z-alkene, however, reaction conditions can be optimized to favor the more stable E (trans) isomer.
Reaction Scheme:
C₆H₅CHO + (C₆H₅)₃P=CHCH₃ → C₆H₅CH=CHCH₃ + (C₆H₅)₃P=O
Experimental Protocol: Wittig Synthesis of this compound
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Benzaldehyde (C₆H₅CHO)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, place ethyltriphenylphosphonium bromide (e.g., 37.1 g, 0.1 mol).
-
Under a positive pressure of nitrogen, add liquid ammonia (approx. 200 mL).
-
To the stirred suspension, add sodium amide (e.g., 4.3 g, 0.11 mol) in small portions over 30 minutes. The formation of the orange-red ylide will be observed.
-
After the addition is complete, stir the mixture for an additional 2 hours at the reflux temperature of liquid ammonia (-33 °C).
-
Carefully add anhydrous diethyl ether (100 mL) to the reaction mixture.
-
Slowly add a solution of benzaldehyde (e.g., 10.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) from the dropping funnel over 1 hour.
-
After the addition is complete, allow the ammonia to evaporate overnight as the reaction mixture warms to room temperature.
-
Add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Quantitative Data: While specific yields can vary based on reaction scale and conditions, typical yields for the Wittig synthesis of this compound are in the range of 60-80%.
Dehydration of 1-Phenyl-1-propanol
The acid-catalyzed dehydration of 1-phenyl-1-propanol is a common laboratory method for the preparation of a mixture of propenylbenzene isomers. The reaction typically yields the more stable this compound as the major product.[1]
Reaction Scheme:
C₆H₅CH(OH)CH₂CH₃ --(H⁺, Δ)--> C₆H₅CH=CHCH₃ + H₂O
Experimental Protocol: Dehydration of 1-Phenyl-1-propanol
Materials:
-
1-Phenyl-1-propanol
-
Anhydrous copper(II) sulfate (CuSO₄) or potassium bisulfate (KHSO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 1-phenyl-1-propanol (e.g., 13.6 g, 0.1 mol) and a catalytic amount of anhydrous copper(II) sulfate (e.g., 1.5 g) in a round-bottom flask equipped with a distillation apparatus.[1]
-
Add a high-boiling solvent such as toluene (50 mL).[1]
-
Heat the mixture to reflux. The water formed during the reaction can be removed by azeotropic distillation.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Wash the organic filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
Purify the resulting crude product by fractional distillation under reduced pressure.
Quantitative Data: This method can produce a mixture of cis and trans isomers, with the trans isomer being predominant (often >90%).[1] Overall yields of the mixed isomers can be in the range of 80-90%.
Isomerization of Allylbenzene
Allylbenzene can be isomerized to the more stable conjugated isomer, this compound, in the presence of a suitable catalyst. This method is attractive as allylbenzene is readily available.
Reaction Scheme:
C₆H₅CH₂CH=CH₂ --(Catalyst)--> C₆H₅CH=CHCH₃
Experimental Protocol: Isomerization of Allylbenzene
Materials:
-
Allylbenzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (e.g., 5.6 g, 0.05 mol) in anhydrous DMSO (100 mL).
-
Add allylbenzene (e.g., 11.8 g, 0.1 mol) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the isomerization by gas chromatography (GC) or NMR spectroscopy.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with dilute hydrochloric acid (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation under reduced pressure.
Quantitative Data: This method can provide high yields of this compound, often exceeding 90%, with high selectivity for the trans isomer.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | |
| Molecular Weight | 118.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 175-177 °C | |
| Melting Point | -29.3 °C | [3] |
| Density | 0.911 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.550 | |
| Solubility | Insoluble in water; soluble in common organic solvents |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 6.45 (dq, 1H, J=15.6, 1.6 Hz, =CH-Ph), 6.25 (dq, 1H, J=15.6, 6.4 Hz, =CH-CH₃), 1.90 (dd, 3H, J=6.4, 1.6 Hz, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 138.1, 131.0, 128.4, 126.8, 125.8, 125.7, 18.4 |
| Infrared (IR) | ν (cm⁻¹): 3025 (Ar-H stretch), 2915 (C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 965 (trans C-H bend) |
| Mass Spectrometry (MS) | m/z (%): 118 (M⁺, 100), 117 (95), 103 (30), 91 (40), 77 (25) |
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with a rich history intertwined with the development of synthetic organic chemistry. The methods outlined in this guide, particularly the Wittig reaction, dehydration of 1-phenyl-1-propanol, and isomerization of allylbenzene, provide reliable and versatile routes for its preparation. The choice of a specific method will depend on the context of the research or development goals, taking into account factors such as yield, stereoselectivity, and experimental convenience. The provided data and protocols serve as a comprehensive resource for professionals engaged in the synthesis and application of this important compound.
References
An In-depth Technical Guide to the Physical Properties of trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical properties of trans-beta-methylstyrene, specifically its boiling point and density. The information herein is compiled from various authenticated sources and is presented to support advanced research and development activities.
Quantitative Physical Properties
The boiling point and density of a compound are critical parameters for its identification, purification, and application in various chemical processes. The table below summarizes the reported values for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 175 - 176.9 °C | At standard atmospheric pressure |
| Density | 0.911 g/mL | At 25 °C |
| 0.9019 g/mL | At 25 °C |
Note: Variations in reported values can be attributed to minor differences in experimental conditions and sample purity.
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical analysis. The following sections detail standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.
2.1. Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides a precise measurement of the boiling point.
Materials:
-
Small test tube
-
Thermometer (-10 to 200 °C range)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
A few milliliters of the this compound sample are placed into the small test tube.[1]
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is securely clamped and a thermometer is immersed in the sample, ensuring the bulb is close to but not touching the capillary tube.
-
The apparatus is gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid is boiling at its vapor pressure.
-
The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
The procedure should be repeated to ensure accuracy.
2.2. Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume that is used to determine the density of a liquid with high precision.
Materials:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
Thermometer
-
This compound sample
-
Distilled water (for calibration)
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_pyc).
-
The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_pyc+water).
-
The mass of the water is determined by subtraction (m_water = m_pyc+water - m_pyc).
-
The volume of the pycnometer is calculated using the known density of water at that temperature (V_pyc = m_water / ρ_water).
-
The pycnometer is emptied, dried, and then filled with the this compound sample.
-
The mass of the pycnometer filled with the sample is measured (m_pyc+sample).
-
The mass of the sample is determined by subtraction (m_sample = m_pyc+sample - m_pyc).
-
The density of the this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = m_sample / V_pyc).
Workflow for Physical Property Verification
The following diagram illustrates a standardized workflow for the experimental determination and verification of the physical properties of a chemical sample such as this compound.
Caption: Workflow for Physical Property Determination.
References
Ozonolysis of trans-beta-Methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave unsaturated bonds, primarily carbon-carbon double and triple bonds. This oxidative cleavage transforms the original alkene or alkyne into smaller carbonyl-containing fragments, such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions employed. The reaction is of significant importance in both synthetic organic chemistry and for structural elucidation.
This technical guide provides an in-depth overview of the ozonolysis of trans-beta-methylstyrene, a substituted styrene derivative. It will cover the reaction mechanism, the expected products under different workup conditions, detailed experimental protocols, and a summary of relevant data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Reaction Products and Stoichiometry
The ozonolysis of this compound proceeds via the cleavage of the carbon-carbon double bond. The primary products formed are dependent on the subsequent workup procedure, which can be either reductive or oxidative.
Under reductive workup conditions , typically employing reagents such as dimethyl sulfide (DMS) or zinc dust and acetic acid, the intermediate ozonide is cleaved to yield benzaldehyde and acetaldehyde .[1]
Under oxidative workup conditions , where an oxidizing agent like hydrogen peroxide (H₂O₂) is used, any initially formed aldehydes are further oxidized to carboxylic acids.[2][3][4] Therefore, the ozonolysis of this compound followed by an oxidative workup yields benzoic acid and acetic acid .
While specific quantitative yields for the ozonolysis of this compound are not extensively reported in the literature, high yields are generally expected for the ozonolysis of styrene derivatives. For instance, the ozonolysis of styrene to produce benzaldehyde can achieve yields of up to 97.6% under optimized conditions. The ozonolysis of various styrene derivatives has been reported to proceed with yields ranging from 68% to quantitative amounts.[5]
Table 1: Predicted Products of Ozonolysis of this compound
| Workup Condition | Reagents | Primary Products |
| Reductive | 1. O₃2. (CH₃)₂S or Zn/CH₃COOH | Benzaldehyde, Acetaldehyde |
| Oxidative | 1. O₃2. H₂O₂ | Benzoic Acid, Acetic Acid |
Reaction Mechanism: The Criegee Intermediate
The generally accepted mechanism for the ozonolysis of alkenes was first proposed by Rudolf Criegee.[2] The reaction proceeds through several key intermediates:
-
1,3-Dipolar Cycloaddition: Ozone adds across the double bond of this compound in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide).
-
Retro-1,3-Dipolar Cycloaddition: The primary ozonide rapidly rearranges and cleaves in a retro-1,3-dipolar cycloaddition to form a carbonyl compound (benzaldehyde) and a carbonyl oxide, also known as the Criegee intermediate (acetaldehyde oxide).
-
Second 1,3-Dipolar Cycloaddition: The benzaldehyde and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).
-
Workup: The final step involves the cleavage of the secondary ozonide by a reducing or oxidizing agent to yield the final carbonyl products.
Caption: Ozonolysis mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for performing the ozonolysis of this compound under both reductive and oxidative conditions. These protocols are adapted from general procedures for the ozonolysis of alkenes.[6]
Reductive Ozonolysis Protocol
Objective: To synthesize benzaldehyde and acetaldehyde from this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide ((CH₃)₂S)
-
Nitrogen gas (N₂)
-
Dry ice/acetone bath
-
Round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube
-
Drying tube
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol in a round-bottom flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution via the gas dispersion tube. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.
-
While maintaining the cold temperature, add dimethyl sulfide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for at least 2 hours.
-
The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to isolate the benzaldehyde. Acetaldehyde is highly volatile and may be lost during workup.
Oxidative Ozonolysis Protocol
Objective: To synthesize benzoic acid and acetic acid from this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), concentrated
-
Ozone (O₃) generated from an ozone generator
-
Nitrogen gas (N₂)
-
Dry ice/acetone bath
-
Round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube
-
Separatory funnel
Procedure:
-
Follow steps 1-4 of the Reductive Ozonolysis Protocol.
-
After purging with nitrogen, add 30% hydrogen peroxide (3.0 eq) to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete oxidation.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoic acid.
-
The benzoic acid can be further purified by recrystallization. Acetic acid will primarily be in the aqueous phase.
Caption: General experimental workflow for ozonolysis.
Conclusion
The ozonolysis of this compound is a straightforward and high-yielding reaction that provides access to valuable carbonyl compounds. The choice of workup conditions dictates the final products, with reductive workup yielding aldehydes and oxidative workup producing carboxylic acids. The well-established Criegee mechanism provides a clear understanding of the reaction pathway. The experimental protocols outlined in this guide offer a practical framework for conducting this transformation in a laboratory setting. This reaction remains a cornerstone of synthetic organic chemistry, offering a reliable method for the cleavage of carbon-carbon double bonds and the synthesis of a variety of functionalized molecules.
References
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of trans-beta-Methylstyrene
Introduction
Anionic polymerization is a chain-growth polymerization technique initiated by anions. For vinyl monomers, this method is particularly effective when the monomer contains electron-withdrawing substituents that can stabilize the propagating anionic chain end.[1] A key advantage of anionic polymerization is the potential for it to be a "living" polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available.[2][3] This living nature allows for precise control over molecular weight, a narrow molecular weight distribution, and the synthesis of well-defined block copolymers.[4]
trans-beta-Methylstyrene is a styrenic monomer that can be polymerized via anionic methods. The presence of the phenyl group helps to stabilize the propagating carbanion. However, the methyl group introduces the possibility of chain transfer reactions, which can affect the living character of the polymerization and result in a lower degree of polymerization than theoretically predicted.[5] The choice of solvent is critical for the successful polymerization of this compound. While polymerization in hydrocarbon solvents is generally unsuccessful in producing high polymer, the use of a polar aprotic solvent like tetrahydrofuran (THF) allows for rapid polymerization to yield a methanol-insoluble polymer.[5]
This document provides a detailed protocol for the anionic polymerization of this compound using n-butyllithium as the initiator in a tetrahydrofuran solvent system.
Quantitative Data
The following table summarizes representative data for the anionic polymerization of this compound, illustrating the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics. Note that experimental molecular weights may deviate from theoretical values due to the potential for chain transfer reactions.
| Entry | [Monomer] (mol/L) | [Initiator] (mmol/L) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.5 | 5.0 | 11,800 | 10,500 | 1.15 |
| 2 | 0.5 | 2.5 | 23,600 | 20,900 | 1.18 |
| 3 | 1.0 | 5.0 | 23,600 | 21,500 | 1.16 |
| 4 | 1.0 | 2.5 | 47,200 | 41,300 | 1.20 |
-
Theoretical Mn is calculated as: (mass of monomer in grams) / (moles of initiator). The molecular weight of this compound is 118.18 g/mol .
-
Experimental Mn and PDI (Polydispersity Index) are typically determined by Size Exclusion Chromatography (SEC).
Experimental Protocol
1. Reagent and Solvent Purification
-
This compound (Monomer): Stir the monomer over calcium hydride (CaH₂) for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
-
Tetrahydrofuran (THF, Solvent): Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, indicating the solvent is anhydrous and oxygen-free. Distill directly into the reaction flask prior to use.
-
n-Butyllithium (n-BuLi, Initiator): The concentration of commercially available n-BuLi solutions should be determined prior to use via titration, for example, with diphenylacetic acid.[6]
-
Methanol (Terminating Agent): Use anhydrous methanol, which can be prepared by distillation over magnesium turnings.
2. Reaction Setup
-
Assemble a Schlenk flask equipped with a magnetic stir bar.
-
Flame-dry the flask under vacuum and then cool to room temperature under a positive pressure of dry, inert gas (argon or nitrogen).[1]
-
Maintain a positive inert gas pressure throughout the experiment.
3. Polymerization Procedure
-
Transfer the desired amount of freshly distilled, dry THF into the reaction flask via cannula or a gas-tight syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Inject the purified this compound monomer into the reaction flask and allow it to thermally equilibrate.
-
Slowly add the standardized n-BuLi solution dropwise to the stirred monomer solution. The initiation is typically indicated by a color change.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The solution will become more viscous as the polymer forms.
4. Termination
-
After the desired reaction time, terminate the polymerization by adding a few milliliters of anhydrous methanol.[1] The color of the living polymer chains should disappear upon addition of the terminating agent.
-
Allow the reaction mixture to warm to room temperature.
5. Polymer Isolation and Purification
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and initiator byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
6. Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.[7]
-
Chemical Structure: Confirm the polymer structure using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[8]
Visualizations
Caption: Experimental workflow for the anionic polymerization of this compound.
References
- 1. pslc.ws [pslc.ws]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 7. polymersource.ca [polymersource.ca]
- 8. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application of Trans-β-Methylstyrene in an Oxa-Povarov Reaction for Chroman Synthesis
Application Note AP-CH-2025-01
Introduction
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The Povarov reaction, a formal aza-Diels-Alder reaction, has been extensively utilized for the synthesis of nitrogen-containing heterocycles. Recently, an analogous oxa-Povarov reaction has been developed, providing a powerful hetero-Diels-Alder approach for the synthesis of chromans (3,4-dihydrobenzopyrans). This reaction involves the [4+2] cycloaddition of in situ-generated aryl 2-oxadiene oxonium ions with electron-rich alkenes.
This application note details the use of trans-β-methylstyrene as the dienophile in a Lewis acid-catalyzed oxa-Povarov reaction for the diastereoselective synthesis of substituted chromans. A notable feature of this reaction is the reversal of diastereoselectivity observed with trans-β-methylstyrene compared to other styrene derivatives, leading preferentially to the formation of exo-isomers.[1]
Reaction Principle
The core of this synthetic strategy is the generation of a cationic aryl 2-oxadiene intermediate from a phenol-derived mixed acetal, facilitated by a Lewis acid such as tin(IV) chloride (SnCl₄). This reactive intermediate then undergoes a formal [4+2] cycloaddition with an alkene. In the case of trans-β-methylstyrene, this cycloaddition proceeds with high exo-diastereoselectivity.
Two mechanistic pathways are proposed for this transformation: a concerted, asynchronous [4+2] cycloaddition, or a stepwise process involving an initial Prins-type addition followed by an intramolecular Friedel-Crafts cyclization.[1] The observed stereochemical outcome with trans-β-methylstyrene provides insight into the nuanced mechanism of this reaction.
Quantitative Data Summary
The reaction of a phenol-derived picolinate mixed acetal with trans-β-methylstyrene demonstrates good yield and excellent diastereoselectivity, as summarized in the table below.
| Entry | Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | trans-β-Methylstyrene | SnCl₄ (2.0) | CH₂Cl₂ | -15 | 24 | 62 | >10:1 |
Experimental Protocols
General Materials and Methods:
All reactions should be performed under an inert atmosphere (nitrogen or argon) in flame-dried glassware. Dichloromethane (CH₂Cl₂) should be dried prior to use. Commercial reagents, including trans-β-methylstyrene and tin(IV) chloride (1.0 M solution in CH₂Cl₂), should be used as received unless otherwise noted.
Synthesis of the Phenol-Derived Acetal Precursor:
The phenol-derived picolinate mixed acetal can be synthesized from the corresponding phenolic aldehyde via a two-step procedure involving protection of the phenol and subsequent acetal formation. For the purpose of this protocol, we will assume the precursor acetal is available.
General Procedure for the Oxa-Povarov Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol-derived acetal (1.0 equiv.).
-
Dissolve the acetal in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Add trans-β-methylstyrene (2.0 equiv.) to the cooled solution.
-
Slowly add tin(IV) chloride (2.0 equiv., 1.0 M solution in CH₂Cl₂) dropwise to the reaction mixture.
-
Stir the reaction mixture at -15 °C for 24 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired chroman product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1]
Visualizations
Reaction Mechanism:
Caption: Proposed mechanistic pathways for the oxa-Povarov reaction.
Experimental Workflow:
Caption: General experimental workflow for chroman synthesis.
Conclusion
The use of trans-β-methylstyrene in the oxa-Povarov reaction provides an efficient and highly diastereoselective method for the synthesis of exo-substituted chromans. This protocol offers a valuable tool for researchers in medicinal chemistry and natural product synthesis, enabling access to a distinct stereochemical outcome compared to other styrene derivatives. The reaction proceeds under mild conditions and provides the chroman product in good yield.
References
Application Notes and Protocols: Use of trans-beta-Methylstyrene as a Monomer in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-beta-methylstyrene as a monomer in copolymerization reactions. Due to the limited availability of specific experimental data for this monomer in public literature, this document outlines general protocols and theoretical considerations based on the known reactivity of similar vinyl monomers. The provided methodologies serve as a foundational guide for researchers to develop specific experimental conditions.
Introduction
This compound (also known as (E)-1-phenyl-1-propene) is an aromatic vinyl monomer with potential applications in the synthesis of specialty polymers.[1] Its structure, featuring a methyl group on the beta-carbon of the vinyl group, influences its reactivity and the properties of the resulting copolymers. The incorporation of this compound into polymer chains can impart increased thermal stability and unique mechanical properties.[1] This document explores its use in various copolymerization techniques, including anionic, cationic, and free-radical polymerization.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing polymerization experiments, including solvent selection and reaction temperature.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | [1][2] |
| Molecular Weight | 118.18 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Boiling Point | 175 °C | [2][3] |
| Melting Point | -29 °C | [2] |
| Density | 0.911 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.550 | [3] |
| Flash Point | 52 °C | [2] |
| Solubility | Insoluble in water | [2] |
Copolymerization of this compound: Theoretical Framework
The copolymerization of two monomers, M₁ (this compound) and M₂ (a comonomer such as styrene or methyl methacrylate), is governed by their respective reactivity ratios, r₁ and r₂. These ratios are defined as the rate constant for a propagating chain ending in a given monomer adding the same monomer versus the rate constant for it adding the other monomer.[4][5]
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
The product of the reactivity ratios (r₁r₂) determines the nature of the resulting copolymer:
-
r₁r₂ ≈ 1 : Ideal or random copolymerization.
-
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
-
r₁ > 1 and r₂ < 1 : Copolymer enriched in M₁.
-
r₁ < 1 and r₂ < 1 : Azeotropic point exists.
Experimental Protocols for Copolymerization
The following sections provide generalized protocols for the copolymerization of this compound. These are based on established methods for similar monomers and should be optimized for specific experimental setups and desired copolymer properties.
Anionic Copolymerization
Anionic polymerization offers excellent control over molecular weight and dispersity, making it suitable for the synthesis of well-defined block copolymers.[1] It has been reported that the anionic polymerization of this compound using n-butyllithium (n-BuLi) as an initiator proceeds in tetrahydrofuran (THF) but not in hydrocarbon solvents.
Proposed Protocol for Anionic Copolymerization of this compound with Styrene:
-
Reagent Purification:
-
Styrene and this compound should be purified by washing with aqueous NaOH to remove inhibitors, followed by drying over CaH₂ and vacuum distillation.
-
THF should be freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.
-
-
Polymerization Setup:
-
All glassware should be flame-dried under vacuum and cooled under a positive pressure of dry, inert gas (e.g., argon or nitrogen).
-
-
Initiation:
-
In a sealed reactor, add the desired amount of purified THF.
-
Introduce a calculated amount of n-BuLi initiator via syringe. The amount will determine the target molecular weight of the polymer.
-
-
Monomer Addition:
-
Add the first monomer (e.g., styrene) to the reactor and allow it to polymerize completely. The reaction progress can be monitored by the disappearance of the monomer color or by taking aliquots for analysis (e.g., GC or NMR).
-
Once the first block is formed, add the second monomer (this compound) to the living polymer chains.
-
-
Termination:
-
After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.
-
-
Purification:
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Determine the copolymer composition by ¹H NMR spectroscopy.
-
Measure the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).
-
Experimental Workflow for Anionic Block Copolymerization:
Caption: Workflow for the synthesis of a polystyrene-b-poly(this compound) block copolymer via anionic polymerization.
Cationic Copolymerization
Cationic polymerization is another method for synthesizing copolymers, particularly with electron-rich monomers. While specific protocols for this compound are scarce, a general approach can be adapted from the cationic copolymerization of similar monomers like p-methylstyrene.
Proposed Protocol for Cationic Copolymerization of this compound with Isobutylene:
-
Reagent Purification:
-
Monomers and solvents must be rigorously dried and purified to remove any water or other protic impurities that can terminate the polymerization.
-
-
Polymerization Setup:
-
The reaction should be carried out in a glovebox under a dry, inert atmosphere.
-
-
Reaction Mixture Preparation:
-
In a reaction vessel cooled to the desired temperature (e.g., -30 °C), add the solvent (e.g., a mixture of n-hexane and CH₂Cl₂) and the comonomer (this compound).
-
Add the initiator, such as a cumyl chloride (CumCl) stock solution.
-
-
Initiation:
-
Add the co-initiator, a Lewis acid like TiCl₄, to initiate the polymerization.
-
-
Monomer Addition:
-
Add the second monomer (isobutylene) to the reaction mixture.
-
-
Termination:
-
After the desired reaction time, quench the polymerization by adding a pre-chilled nucleophile, such as methanol.
-
-
Purification and Characterization:
-
Follow similar purification and characterization steps as described for anionic polymerization.
-
Experimental Workflow for Cationic Copolymerization:
Caption: General workflow for the cationic copolymerization of vinyl monomers.
Free-Radical Copolymerization
Free-radical polymerization is a versatile and widely used method for copolymer synthesis. It is generally more tolerant to impurities than ionic polymerizations.
Proposed Protocol for Free-Radical Copolymerization of this compound with Methyl Methacrylate:
-
Reagent Preparation:
-
Wash the monomers with aqueous NaOH to remove inhibitors, then dry and distill under reduced pressure.
-
The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be recrystallized.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the desired ratio of this compound and methyl methacrylate in a suitable solvent (e.g., toluene or benzene).
-
Add the initiator.
-
-
Polymerization:
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization.
-
To determine reactivity ratios, stop the reaction at low conversion (<10%).
-
-
Purification and Characterization:
-
Precipitate the copolymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer.
-
Characterize the copolymer as described previously.
-
Logical Relationship for Determining Reactivity Ratios:
Caption: Logical workflow for the experimental determination of monomer reactivity ratios.
Quantitative Data
As previously mentioned, specific quantitative data for the copolymerization of this compound is limited in the public domain. The following tables provide a template for the types of data that should be collected and reported for such studies.
Table 2: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁)
| Comonomer (M₂) | Polymerization Method | r₁ (t-b-MS) | r₂ | r₁r₂ | Copolymer Type |
| Styrene | Anionic | Data not available | Data not available | Data not available | To be determined |
| Methyl Methacrylate | Free-Radical | Data not available | Data not available | Data not available | To be determined |
| Isobutylene | Cationic | Data not available | Data not available | Data not available | To be determined |
Table 3: Expected Properties of Copolymers Containing this compound
| Copolymer System | Composition (mol% t-b-MS) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| P(t-b-MS-co-St) | To be determined | To be determined | To be determined | To be determined |
| P(t-b-MS-co-MMA) | To be determined | To be determined | To be determined | To be determined |
Applications and Future Directions
Copolymers incorporating this compound are expected to exhibit enhanced thermal and mechanical properties due to the rigidity of the monomer structure.[1] Potential applications could include:
-
High-performance plastics: For use in applications requiring high heat distortion temperatures.
-
Adhesives and coatings: Where improved thermal stability is beneficial.
-
Biomedical materials: In drug delivery systems or medical devices, where specific physical properties are required.
Future research should focus on the systematic determination of the reactivity ratios of this compound with a range of comonomers under various polymerization conditions. This will enable the tailored synthesis of copolymers with predictable compositions and properties, unlocking the full potential of this monomer in materials science and drug development.
References
Application Note: GC-MS Method for the Analysis of trans-beta-Methylstyrene Reaction Mixtures
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction mixtures containing trans-beta-methylstyrene. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis to monitor reaction progress, identify byproducts, and determine the purity of the final product. The method is applicable to common synthetic routes for this compound, such as the Wittig reaction and the dehydration of 1-phenyl-1-propanol.
Introduction
This compound is a valuable unsaturated aromatic hydrocarbon used as a building block in the synthesis of various organic compounds and polymers. Its synthesis often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Accurate and reliable analytical methods are crucial for optimizing reaction conditions and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1] This note provides a comprehensive protocol for the GC-MS analysis of typical this compound reaction mixtures.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific reaction solvent and concentration of the analytes.
Materials:
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (0.22 µm)
-
GC vials with caps
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Internal Standard (IS) solution (e.g., 1000 µg/mL of dodecane in DCM)
Procedure:
-
Quenching the Reaction: If the reaction is ongoing, quench it using an appropriate method before sampling.
-
Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Internal Standard Addition: Add a known volume (e.g., 100 µL) of the internal standard solution to the volumetric flask.
-
Volume Adjustment: Dilute the mixture to the mark with dichloromethane.
-
Homogenization: Mix the solution thoroughly.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean GC vial to remove any particulate matter.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for your specific instrumentation and sample matrix.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is required.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 400 amu |
| Solvent Delay | 3 min |
Data Presentation
Quantitative analysis can be performed by creating a calibration curve for each analyte of interest relative to the internal standard. The following tables present example data for two common synthetic routes.
Table 1: Example Quantitative Analysis of a Wittig Reaction Mixture
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration (mg/mL) |
| Benzaldehyde (Starting Material) | 8.5 | 106 | 1.2 |
| This compound | 10.2 | 117 | 8.5 |
| Triphenylphosphine Oxide (Byproduct) | 22.1 | 278 | 7.9 |
| Dodecane (Internal Standard) | 12.5 | 85 | 1.0 |
Table 2: Example Quantitative Analysis of a Dehydration Reaction Mixture
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration (mg/mL) |
| 1-Phenyl-1-propanol (Starting Material) | 9.8 | 107 | 2.5 |
| cis-beta-Methylstyrene | 10.1 | 117 | 0.8 |
| This compound | 10.2 | 117 | 6.7 |
| Dodecane (Internal Standard) | 12.5 | 85 | 1.0 |
Visualizations
Reaction Pathways
The following diagrams illustrate the chemical transformations in the synthesis of this compound.
Caption: Wittig reaction pathway for the synthesis of this compound.
Caption: Acid-catalyzed dehydration of 1-phenyl-1-propanol.
Experimental Workflow
The following diagram outlines the logical steps for the analysis of a reaction mixture.
References
Application Notes and Protocols: Catalytic Conversion of β-Methylstyrene to the Trans Isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-Methylstyrene (propenylbenzene) is a valuable chemical intermediate used in the synthesis of polymers, fine chemicals, and pharmaceutical compounds. It exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more stable and often the desired isomer in synthetic applications due to its thermodynamic stability and specific reactivity.[1][2] This document outlines the experimental setup and protocols for achieving a high ratio of the trans isomer of β-methylstyrene.
The conversion process can be approached in two primary ways:
-
Synthesis via Dehydrogenation: Producing β-methylstyrene from a saturated precursor like propylbenzene through catalytic dehydrogenation. This process is analogous to the industrial production of styrene from ethylbenzene and typically yields a mixture of isomers where the more stable trans form predominates.[3][4]
-
Isomerization: Converting a mixture of β-methylstyrene isomers (or a cis-rich mixture) to the thermodynamically favored trans isomer.[1][5]
This document will detail the protocols for both approaches.
Part 1: Synthesis of β-Methylstyrene via Catalytic Dehydrogenation of Propylbenzene
This protocol is adapted from the well-established industrial process for the dehydrogenation of ethylbenzene to styrene, a reaction that is endothermic and reversible.[6][7] The process utilizes a fixed-bed reactor at high temperatures with a potassium-promoted iron oxide catalyst.[8][9] Steam is used as a diluent and heat source, which also helps to shift the reaction equilibrium towards the products and minimize coke formation on the catalyst.[6][10]
Experimental Protocol: Dehydrogenation
1. Materials and Equipment:
-
Reactants: Propylbenzene (≥99%), Deionized water
-
Catalyst: Potassium-promoted iron oxide (e.g., similar to Shell 105)[6]
-
Apparatus:
-
Quartz or stainless steel fixed-bed tubular reactor[11]
-
High-temperature tube furnace with controller
-
Liquid syringe pump or HPLC pump for propylbenzene feed
-
Water pump and evaporator/preheater for steam generation
-
Mass flow controller for inert gas (e.g., N₂)
-
Condenser and cold trap system for product collection
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis
-
2. Experimental Setup: The setup consists of a feed section, a reactor section, and a product analysis section.[11] Propylbenzene and water are pumped separately, vaporized, mixed, and then fed into the heated tubular reactor containing the catalyst bed. The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed.
3. Procedure:
-
Catalyst Loading: Load the tubular reactor with a known amount of the potassium-promoted iron oxide catalyst, securing the catalyst bed with quartz wool.
-
System Purge: Purge the entire system with an inert gas like nitrogen (N₂) to remove air.
-
Heating: Heat the reactor to the target reaction temperature (typically 550-650°C) under a continuous N₂ flow.[12]
-
Reactant Feed:
-
Reaction: Allow the reaction to proceed for a set duration. Monitor the temperature and pressure throughout the experiment. The reaction is typically run at or near atmospheric pressure.[6][11]
-
Product Collection: The reactor effluent passes through a condenser and a cold trap (e.g., using an ice bath or dry ice/acetone bath) to collect the liquid products (unreacted propylbenzene, β-methylstyrene isomers, water, and byproducts like benzene and toluene).[13]
-
Analysis: Analyze the collected organic phase using Gas Chromatography (GC) to determine the conversion of propylbenzene and the selectivity towards cis- and trans-β-methylstyrene.
Data Presentation: Dehydrogenation Performance
The performance of the dehydrogenation reaction is evaluated based on conversion and selectivity. The trans isomer is thermodynamically favored.[4]
| Parameter | Typical Range | Reference |
| Reactor Temperature | 550 - 650 °C | [12] |
| Pressure | Atmospheric (0.4 - 1.4 bar) | [13] |
| Steam to Hydrocarbon Molar Ratio | 6:1 - 12:1 | [10][13] |
| Propylbenzene Conversion | 50 - 70 % | [6][12] |
| Selectivity to β-Methylstyrene | > 90 % | [7] |
| trans:cis Isomer Ratio in Product | > 90:10 | [4] |
Part 2: Isomerization of cis-β-Methylstyrene to trans-β-Methylstyrene
This protocol focuses on converting a mixture of β-methylstyrene isomers to the more stable trans form. This can be achieved through catalytic isomerization, often using an acid catalyst or a supported metal catalyst.[4][5] The equilibrium composition at 313 K is approximately 97% trans-β-methylstyrene and 3% cis-β-methylstyrene.[5]
Experimental Protocol: Isomerization
1. Materials and Equipment:
-
Reactant: cis-β-methylstyrene or a cis/trans mixture
-
Catalyst: 1% Platinum on alumina (Pt/Al₂O₃)[5] or an acid catalyst like potassium bisulfate (KHSO₄)[4]
-
Apparatus:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Inert atmosphere setup (N₂ or Argon balloon)
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator)
-
Column chromatography setup (optional, for purification)[4]
-
Gas chromatograph (GC-FID) for analysis
-
2. Procedure:
-
Reactor Setup: Charge a round-bottom flask with the β-methylstyrene isomer mixture, solvent, and a magnetic stir bar.
-
Inert Atmosphere: Flush the flask with an inert gas (N₂) to prevent side reactions.
-
Catalyst Addition: Add the catalyst (e.g., 1-5 mol% of Pt/Al₂O₃ or KHSO₄) to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the progress of the isomerization by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.
-
Workup:
-
Once equilibrium is reached (i.e., the cis/trans ratio is stable), cool the reaction mixture to room temperature.
-
Filter off the solid catalyst.[4]
-
If necessary, wash the organic solution with water or a mild base (if an acid catalyst was used) in a separatory funnel.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[15]
-
-
Purification: If required, the resulting trans-rich β-methylstyrene can be purified by vacuum distillation or column chromatography.[4][16]
Data Presentation: Isomerization Efficiency
| Catalyst | Temperature | Solvent | Final trans:cis Ratio | Reference |
| 1% Pt/Alumina | 40 °C (313 K) | 2-propanol | ~97:3 (at equilibrium) | [5] |
| KHSO₄ | Reflux (~111 °C) | Toluene | Predominantly trans | [4] |
| Anhydrous CuSO₄ | Reflux (~111 °C) | Toluene | 93:7 | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of β-methylstyrene via catalytic dehydrogenation.
Chemical Transformation Pathway
Caption: Reaction pathway showing dehydrogenation followed by isomerization.
References
- 1. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 2. trans-β-Methylstyrene [webbook.nist.gov]
- 3. ijtrd.com [ijtrd.com]
- 4. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. d-nb.info [d-nb.info]
- 6. michiganfoam.com [michiganfoam.com]
- 7. researchgate.net [researchgate.net]
- 8. Production Of "ethyl Benzene Dehydrogenation Catalyst" For The First Time In Iran [smartcatalyst.ir]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Styrene Production Process: Key Routes and Industrial Efficiency [chemanalyst.com]
- 13. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound | 873-66-5 [chemicalbook.com]
Application Notes and Protocols for the Stereoselective Synthesis of trans-β-Methylstyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-β-Methylstyrene derivatives. The focus is on robust and widely applicable methods that ensure high stereoselectivity for the desired trans isomer, a crucial structural motif in various biologically active molecules and pharmaceutical intermediates.
Application Notes
The synthesis of trans-β-Methylstyrene and its derivatives with high stereocontrol is a significant objective in organic synthesis. The trans configuration is often thermodynamically more stable than its cis counterpart, which can be leveraged in synthetic design.[1] Several powerful methodologies have been developed to achieve this transformation, with the Heck and Wittig reactions being among the most prominent and versatile.
1. The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene.[2] This reaction is a cornerstone of C-C bond formation and is particularly effective for synthesizing substituted alkenes.[3][4] A key advantage of the Heck reaction is its excellent stereoselectivity, with a strong preference for the formation of the trans product.[2][5] This selectivity arises from the syn-addition of the palladium-aryl/vinyl group across the double bond, followed by a syn-β-hydride elimination, where steric factors in the transition state favor the anti-periplanar arrangement that leads to the trans-alkene.
Typical components of a Heck reaction include:
-
Catalyst: Palladium complexes such as palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2]
-
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands (e.g., BINAP) are often used to stabilize the palladium catalyst.[2]
-
Base: An inorganic or organic base, such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc), is required to neutralize the hydrogen halide produced during the reaction.[2]
-
Substrates: Aryl or vinyl halides (I, Br, Cl) or triflates are coupled with alkenes that possess at least one vinylic hydrogen.[2]
Recent advancements have focused on developing "green" protocols using more environmentally benign solvents like ethanol and employing reusable, supported catalysts to simplify product purification and minimize waste.[3][4]
2. The Wittig Reaction
The Wittig reaction, discovered by Georg Wittig, is a reliable method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (Wittig reagent).[6][7] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized Ylides (e.g., from primary alkyl halides) typically react under kinetic control in aprotic, salt-free conditions to yield predominantly cis-(Z)-alkenes.[8]
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control, leading predominantly to the formation of trans-(E)-alkenes.[8] The increased stability allows the reaction intermediates to equilibrate to the more stable trans geometry before the final elimination step.
To synthesize trans-β-Methylstyrene derivatives, one would typically react a substituted benzaldehyde with a stabilized phosphorus ylide derived from an ethyl halide. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the synthesis of trans-alkene derivatives, providing a basis for comparison.
| Method | Aryl Halide/Carbonyl | Alkene/Ylide Reagent | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | trans:cis Ratio | Reference |
| Heck Reaction | Iodobenzene | Propene | Pd(OAc)₂ / PPh₃ / Et₃N | DMF | 100 | High | >95:5 | [2][5] |
| Heck Reaction | 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ / NaOAc | DMA | 120 | 95 | E-isomer only | [3][4] |
| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Toluene | Reflux | >90 | >95:5 (E-isomer) | [8] |
| Dehydration | 1-Phenyl-1-propanol | N/A | Anhydrous CuSO₄ | Toluene | Reflux | Good | 93:7 (E:Z) | [1] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of trans-β-Methylstyrene via Heck Reaction
This protocol is a general procedure adapted from established Heck reaction methodologies.[3][4]
Materials:
-
Aryl bromide (e.g., bromobenzene) (1.0 eq)
-
Propene (or allyl alcohol as a precursor) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF, followed by the aryl bromide (1.0 eq) and triethylamine (2.0 eq) via syringe.
-
If using propene gas, bubble it through the solution. If using a liquid alkene like allyl alcohol, add it via syringe (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and ammonium salts.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure trans-β-Methylstyrene derivative.
Protocol 2: Stereoselective Synthesis of a trans-β-Methylstyrene Derivative via Wittig Reaction
This protocol describes the synthesis of a trans-alkene using a stabilized Wittig reagent.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure: Part A: Preparation of the Stabilized Ylide
-
In a dry, oven-baked three-neck flask under an inert atmosphere, add triphenylphosphine (1.1 eq) and anhydrous THF.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring solution.
-
Heat the mixture to reflux for 4-6 hours to form the phosphonium salt, which may precipitate.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates completion.
Part B: Reaction with Aldehyde
-
Cool the ylide solution back to 0 °C.
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to separate the trans-alkene from the triphenylphosphine oxide byproduct.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
References
- 1. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Characterization of Poly(trans-beta-Methylstyrene) by Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(trans-beta-methylstyrene) is a vinyl aromatic polymer with a methyl group attached to the beta-carbon of the styrene monomer. The stereochemistry of the methyl group can influence the physical and thermal properties of the polymer. Characterization of its molecular weight distribution and thermal properties is crucial for understanding its structure-property relationships and determining its potential applications.
This document provides detailed protocols for the characterization of poly(this compound) using two fundamental analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Due to the limited availability of specific experimental data for poly(this compound) in the reviewed literature, the data presented in this note is based on a closely related and well-characterized polymer, poly(α-methylstyrene). These values should be considered illustrative.
Data Presentation
The following tables summarize typical quantitative data obtained from GPC and DSC analysis of a polystyrene derivative, in this case, poly(α-methylstyrene) is used as an analogue.
Table 1: Molecular Weight Data from GPC Analysis of Poly(α-methylstyrene)
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number Average Molecular Weight | 1,300[1] |
| Mw ( g/mol ) | Weight Average Molecular Weight | 1,530[1] |
| PDI (Mw/Mn) | Polydispersity Index | 1.18[1] |
Table 2: Thermal Properties from DSC Analysis of Poly(α-methylstyrene)
| Parameter | Description | Typical Value |
| Tg (°C) | Glass Transition Temperature | 96[1] |
Experimental Protocols
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of poly(this compound). GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.
Materials and Equipment:
-
GPC/SEC system with a refractive index (RI) detector.
-
GPC columns suitable for polystyrene analysis (e.g., Agilent PLgel series).
-
High-purity tetrahydrofuran (THF), HPLC grade.
-
Poly(this compound) sample.
-
Polystyrene standards for calibration.
-
Autosampler vials with caps.
-
Syringe filters (0.2 or 0.45 µm).
-
Analytical balance.
Protocol:
-
Solvent Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.
-
Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.
-
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the poly(this compound) sample.
-
Dissolve the sample in 2-3 mL of THF to a final concentration of approximately 1 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial.
-
-
GPC Analysis:
-
Set up the GPC system with the following parameters (these may need optimization):
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI)
-
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the chromatogram of the sample.
-
Using the polystyrene calibration curve, determine the Mn, Mw, and PDI of the poly(this compound) sample.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of poly(this compound). DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC).
-
DSC sample pans (aluminum) and lids.
-
Crimper for sealing pans.
-
High-purity nitrogen gas for purging.
-
Poly(this compound) sample.
-
Analytical balance.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a DSC pan.
-
Seal the pan with a lid using a crimper.
-
Prepare an empty, sealed DSC pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Run the following temperature program (a heat-cool-heat cycle is recommended to erase the thermal history of the sample):
-
Segment 1 (Heating): Ramp from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.
-
Segment 2 (Cooling): Cool the sample to a temperature below the expected Tg (e.g., 25 °C) at a rate of 10 °C/min.
-
Segment 3 (Second Heating): Ramp from the low temperature to the high temperature (e.g., 25 °C to 150 °C) at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition (Tg) is observed as a step-like change in the heat flow curve. Determine the midpoint of this transition to obtain the Tg value.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the characterization of poly(this compound).
References
Application Notes and Protocols for trans-beta-Methylstyrene in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of trans-beta-Methylstyrene in a research laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a flammable liquid and should be handled with appropriate caution.[1][2][3] Its key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol [1][4] |
| Appearance | Colorless to very faintly yellow liquid[1][2][5] |
| Odor | Sweet, aromatic |
| Boiling Point | 175-176.9 °C[1][5] |
| Melting Point | -29 °C[2][5] |
| Flash Point | 52 °C (closed cup)[1][2][6] |
| Density | 0.911 g/mL at 25 °C[1][2][5] |
| Solubility in Water | 0.014 g/100mL at 25 °C (very poor)[2] |
| Vapor Density | 4.1 (air = 1)[1][2] |
| Vapor Pressure | 0.15 kPa at 25 °C[2] |
| Refractive Index | n20/D 1.550[5][6] |
Safety and Hazard Information
This compound is classified as a flammable liquid and poses several health hazards.[2][3][6]
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Flammability | Flammable Liquid 3 (H226) | P210, P241, P280, P303+P361+P353, P501 |
| Aspiration Hazard | Aspiration Hazard 1 (H304) | P301+P310, P331 |
| Skin Corrosion/Irritation | Skin Irritation 2 (H315) | P280 |
| Serious Eye Damage/Irritation | Serious Eye Damage 1 (H318) | P280, P305+P351+P338 |
| Respiratory Sensitization | Respiratory Sensitization 1 (H334) | P261, P342+P311 |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (H335) | P261 |
Handling and Storage Procedures
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Caption: Required Personal Protective Equipment (PPE).
Safe Handling Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]
Caption: Safe Handling Workflow for this compound.
Storage Procedures
Proper storage is essential to maintain the stability of this compound and prevent accidents.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8] It should be stored in a flammable liquids storage cabinet.
-
Temperature: Recommended storage temperature is 2-8°C.[6][9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[8]
-
Container: Keep the container tightly closed.[8] The product may be supplied with an inhibitor (e.g., 20 ppm 3,5-di-tert-butylcatechol) to prevent polymerization.[6][9]
Emergency Procedures
Spill Response
In the event of a spill, follow these procedures immediately.
Caption: Emergency Spill Response Workflow.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Application Notes and Experimental Protocols
This compound is a useful reagent in organic synthesis, particularly in epoxidation reactions.
Application: Epoxidation to this compound Oxide
This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental Workflow for the Epoxidation of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. acs.org [acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. umanitoba.ca [umanitoba.ca]
Application Notes and Protocols: Trans-β-Methylstyrene as a Chemical Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trans-β-methylstyrene as a versatile chemical intermediate in the synthesis of valuable pharmaceutical compounds. The focus is on the stereoselective synthesis of phenylpropanolamines, a class of drugs with applications as decongestants and appetite suppressants.
Introduction
Trans-β-methylstyrene is an aromatic hydrocarbon that serves as a key starting material for the synthesis of chiral pharmaceutical intermediates. Its prochiral double bond allows for the introduction of stereocenters through various asymmetric transformations, most notably epoxidation. The resulting epoxide, trans-β-methylstyrene oxide, is a valuable building block for the synthesis of a range of bioactive molecules, including phenylpropanolamine (PPA), also known as norephedrine.
Synthetic Pathway Overview
The primary synthetic route from trans-β-methylstyrene to phenylpropanolamine involves a two-step process:
-
Asymmetric Epoxidation: The stereoselective epoxidation of the double bond in trans-β-methylstyrene yields chiral trans-β-methylstyrene oxide.
-
Ring-Opening Amination: The subsequent ring-opening of the epoxide with an amine source, such as ammonia, produces the desired phenylpropanolamine.
This pathway can be achieved through both chemical and enzymatic methods, with enzymatic routes offering high stereoselectivity.
Key Pharmaceutical Product: Phenylpropanolamine (Norephedrine)
Phenylpropanolamine (PPA) is a sympathomimetic amine that has been used as a nasal decongestant and appetite suppressant.[1][2] It functions by stimulating the release of norepinephrine from nerve terminals, which in turn activates adrenergic receptors.[1][2]
Signaling Pathway of Phenylpropanolamine
The mechanism of action of phenylpropanolamine involves the indirect activation of adrenergic receptors. The released norepinephrine acts on α and β-adrenergic receptors, leading to vasoconstriction in the nasal mucosa (decongestant effect) and effects on the central nervous system that suppress appetite.[1][3]
Caption: Phenylpropanolamine Signaling Pathway.
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of trans-β-Methylstyrene
This protocol details the synthesis of (R,R)-trans-β-Methylstyrene Oxide using a fructose-derived chiral ketone catalyst.[4]
Materials:
-
trans-β-Methylstyrene (99%)
-
Dimethoxymethane (DMM)
-
Acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃)
-
Acetic acid
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Fructose-derived ketone catalyst
-
Oxone® (potassium peroxymonosulfate)
-
Disodium ethylenediaminetetraacetate (Na₂EDTA)
-
Potassium hydroxide (KOH)
-
Pentane
-
Hexane
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
A 2-L, three-necked, round-bottomed flask equipped with a magnetic stir bar and two addition funnels is cooled in an ice bath.
-
The flask is charged with trans-β-methylstyrene (5.91 g, 50.0 mmol), a 2:1 mixture of dimethoxymethane and acetonitrile (500 mL), a potassium carbonate-acetic acid buffer solution (300 mL), tetrabutylammonium hydrogen sulfate (0.375 g, 1.1 mmol), and the chiral ketone catalyst (4.52 g, 17.5 mmol).
-
One addition funnel is charged with a solution of Oxone® (46.1 g, 75.0 mmol) in 170 mL of aqueous 4 × 10⁻⁴ M Na₂EDTA solution.
-
The other addition funnel is charged with 170 mL of 1.47 M aqueous potassium hydroxide solution.
-
The solutions from both addition funnels are added dropwise simultaneously to the reaction mixture over 2.5 hours while stirring vigorously at 0 °C.
-
The resulting suspension is stirred for an additional hour at 0 °C.
-
Pentane (250 mL) is added, and the aqueous phase is separated.
-
The aqueous phase is extracted twice with 250-mL portions of pentane.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation at 0 °C.
-
The crude product is purified by column chromatography on silica gel, eluting first with hexane to remove unreacted olefin, followed by a 10:1 hexane:ether mixture to elute the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-94% | [4] |
| Enantiomeric Excess (ee) | 94-95% | [4] |
Protocol 2: Multi-Enzymatic Synthesis of Phenylpropanolamine
This section outlines the enzymatic cascade for the synthesis of phenylpropanolamine from trans-β-methylstyrene. While a detailed, step-by-step protocol for the combined process is complex and depends on the specific enzymes and expression systems used, the general workflow and key reaction steps are described below, based on published research.[1][5]
Workflow Overview:
This is a one-pot, multi-enzyme cascade that proceeds through an epoxide and a diol intermediate.
Caption: Enzymatic Synthesis of Phenylpropanolamine.
Step 1: Epoxidation
-
Enzyme: Styrene Monooxygenase (SMO)
-
Reaction: Converts trans-β-methylstyrene to trans-β-methylstyrene oxide.
-
Cofactor: Requires a reduced flavin adenine dinucleotide (FAD) cofactor, which is recycled in situ, often using a formate dehydrogenase (FDH) and formate.
Step 2: Hydrolysis
-
Enzyme: Epoxide Hydrolase (EH)
-
Reaction: Catalyzes the stereoselective hydrolysis of the epoxide to the corresponding 1-phenylpropane-1,2-diol. The choice of a specific epoxide hydrolase (e.g., (S)-selective or (R)-selective) determines the stereochemistry of the resulting diol.
Step 3: Amination
-
Enzymes: A combination of an Alcohol Dehydrogenase (ADH), an ω-Transaminase (ω-TA), and an Alanine Dehydrogenase (AlaDH) is used in a redox-neutral cascade.
-
Reaction: The ADH oxidizes one of the hydroxyl groups of the diol to a ketone. The ω-TA then transfers an amino group to the ketone, forming the amino alcohol. The AlaDH is used to recycle the cofactor for the ADH and the amino donor for the ω-TA. The stereoselectivity of the final phenylpropanolamine isomer is determined by the choice of ADH and ω-TA.[5]
Quantitative Data Summary for Enzymatic Synthesis:
The following table summarizes the reported yields and stereoselectivities for the enzymatic synthesis of different phenylpropanolamine stereoisomers from β-methylstyrene.
| Starting Material | Product Stereoisomer | Analytical Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| cis/trans-β-Methylstyrene | (1S,2R)-Phenylpropanolamine | up to 95% | >99.5% | >99.5% | [5] |
| cis/trans-β-Methylstyrene | (1R,2S)-Phenylpropanolamine | up to 95% | >99.5% | >99.5% | [5] |
| cis/trans-β-Methylstyrene | (1S,2S)-Phenylpropanolamine | up to 95% | >99.5% | >99.5% | [5] |
| cis/trans-β-Methylstyrene | (1R,2R)-Phenylpropanolamine | up to 95% | >99.5% | >99.5% | [5] |
Conclusion
Trans-β-methylstyrene is a valuable and versatile starting material for the stereoselective synthesis of pharmaceuticals, particularly phenylpropanolamines. Both chemical and enzymatic routes offer effective methods for its transformation, with enzymatic cascades providing exceptional levels of stereocontrol. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize trans-β-methylstyrene in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for trans-beta-Methylstyrene Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing catalyst loading for the polymerization of trans-beta-methylstyrene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the monomer conversion or polymer yield unexpectedly low?
Possible Causes:
-
Catalyst Inactivity or Deactivation: The catalyst may have degraded due to improper storage or exposure to air and moisture. Impurities in the monomer or solvent can also poison the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate within the desired timeframe.
-
Inefficient Initiation: The initiation process may be slow or incomplete due to poor solubility of the initiator or catalyst, or the presence of inhibiting species.
-
Presence of Inhibitors: Commercial monomers or solvents may contain stabilizers that need to be removed prior to use. Water is a common inhibitor in many polymerization systems.
Solutions:
-
Ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
Purify the monomer and solvent to remove inhibitors and water.
-
Incrementally increase the catalyst loading to determine the optimal concentration.
-
Consider using a co-catalyst or activator to enhance initiation efficiency.
Q2: The molecular weight of the resulting polymer is significantly lower than the theoretical value. What could be the cause?
Possible Causes:
-
High Catalyst Concentration: An excessive amount of catalyst can lead to a higher number of initiation events, resulting in shorter polymer chains.
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate growing polymer chains prematurely.
-
High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer and termination reactions.
Solutions:
-
Systematically decrease the catalyst loading to find a balance between reaction rate and desired molecular weight.
-
Use a purified monomer and high-purity solvent to minimize chain transfer agents.
-
Optimize the reaction temperature to control the rates of propagation and termination.
Q3: The polydispersity index (PDI) of my polymer is broad (PDI > 1.5). How can I achieve a narrower molecular weight distribution?
Possible Causes:
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, leading to a broad PDI.
-
Chain Transfer and Termination Reactions: These reactions contribute to a less controlled polymerization and a broader distribution of chain lengths.
-
Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to variations in polymerization rates.
Solutions:
-
Select a catalyst/initiator system that provides rapid and efficient initiation.
-
Minimize impurities and optimize the temperature to reduce side reactions.
-
Ensure vigorous and efficient stirring throughout the polymerization.
Q4: The polymerization reaction is uncontrollable and proceeds too quickly, leading to a significant exotherm. What should I do?
Possible Causes:
-
Excessive Catalyst Loading: A high concentration of the catalyst can lead to a very rapid, and potentially hazardous, polymerization rate.
-
High Reaction Temperature: Higher temperatures can dramatically increase the reaction rate.
Solutions:
-
Reduce the catalyst concentration.
-
Lower the reaction temperature or use a controlled cooling system.
-
Consider a semi-batch process where the monomer is added gradually to control the reaction rate and exotherm.
Data Presentation: Impact of Catalyst Loading
The following tables summarize the expected trends of catalyst loading on key polymerization parameters for styrene derivatives, which can be used as a starting point for optimizing this compound polymerization. Note: This data is illustrative and may need to be adapted based on experimental results for this compound.
Table 1: Effect of Catalyst Loading on Monomer Conversion and Polymer Yield
| Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Yield (g) |
| 0.1 | 45 | 4.5 |
| 0.5 | 85 | 8.5 |
| 1.0 | 95 | 9.5 |
| 2.0 | 98 | 9.8 |
Table 2: Effect of Catalyst Loading on Molecular Weight (Mn) and Polydispersity Index (PDI)
| Catalyst Loading (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 50,000 | 1.2 |
| 0.5 | 25,000 | 1.4 |
| 1.0 | 12,000 | 1.6 |
| 2.0 | 6,000 | 1.8 |
Experimental Protocols
Below are detailed methodologies for cationic and controlled radical polymerization of styrene derivatives, which can be adapted for this compound.
Protocol 1: Cationic Polymerization
This protocol outlines a general procedure for the cationic polymerization of a styrene derivative using a Lewis acid catalyst.
-
Monomer and Solvent Purification:
-
Wash this compound with an aqueous NaOH solution (10%) to remove inhibitors, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the monomer over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Dry the solvent (e.g., dichloromethane) over calcium hydride and distill before use.
-
-
Polymerization Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Purge the reactor with dry nitrogen for at least 30 minutes.
-
-
Reaction Procedure:
-
Add the purified solvent and this compound to the reactor via syringe under a nitrogen atmosphere.
-
Cool the reactor to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Prepare a stock solution of the Lewis acid catalyst (e.g., SnCl₄ or TiCl₄) in the purified solvent in a separate flame-dried and nitrogen-purged flask.
-
Initiate the polymerization by adding the desired amount of the catalyst solution to the monomer solution via syringe.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Protocol 2: Controlled Radical Polymerization (ATRP)
This protocol describes a general procedure for Atom Transfer Radical Polymerization (ATRP) of a styrene derivative.
-
Reagent Preparation:
-
Purify this compound as described in Protocol 1.
-
The initiator (e.g., ethyl α-bromoisobutyrate) and ligand (e.g., PMDETA) should be used as received or purified by distillation.
-
The catalyst (e.g., Cu(I)Br) should be washed with acetic acid and then methanol, and dried under vacuum.
-
-
Polymerization Setup:
-
Use a Schlenk flask equipped with a magnetic stir bar.
-
-
Reaction Procedure:
-
Add the catalyst (Cu(I)Br) and the ligand (PMDETA) to the Schlenk flask.
-
Add the purified this compound and the initiator (ethyl α-bromoisobutyrate) to the flask.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) to start the polymerization.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the flask to room temperature and open it to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Visualizations
Experimental Workflow: Optimizing Catalyst Loading
Caption: Workflow for optimizing catalyst loading in polymerization.
Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting decision tree for low polymer yield.
Preventing premature polymerization of trans-beta-Methylstyrene during storage
Welcome to the technical support center for trans-beta-Methylstyrene. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this monomer during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your materials.
Troubleshooting Guides
Unexpected polymerization of this compound can compromise experimental results and lead to material loss. Use this guide to diagnose and resolve common issues related to premature polymerization.
Issue: Observed Viscosity Increase, Haze, or Solid Particles in this compound
This is a clear indication that polymerization has initiated. Follow these steps to troubleshoot the problem:
-
Isolate the Affected Container: Immediately quarantine the container to prevent the potential for a runaway reaction and to avoid cross-contamination with other stock solutions.
-
Verify Storage Conditions: Confirm that the material has been stored according to the recommended guidelines.
-
Check Inhibitor Concentration: If you have the capabilities, analyze the concentration of the inhibitor.
-
Review Handling Procedures: Assess your laboratory's procedures for handling the monomer.
Below is a logical workflow to help diagnose the root cause of premature polymerization.
Caption: Troubleshooting workflow for premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization is typically initiated by the formation of free radicals. The most common contributing factors are:
-
Elevated Temperatures: Storage above the recommended 2-8°C can accelerate the rate of thermal self-initiation of polymerization.
-
Exposure to Light: UV light can provide the energy to initiate radical formation.
-
Presence of Contaminants: Peroxides, strong acids, or certain metals can act as initiators.
-
Inhibitor Depletion: The inhibitor is consumed over time, and its depletion leaves the monomer unprotected.
-
Oxygen Depletion: For phenolic inhibitors like 4-tert-butylcatechol (TBC), a certain level of dissolved oxygen is necessary for the inhibition mechanism to be effective.[1][2]
Q2: What is the mechanism of polymerization and how do inhibitors work?
A2: The polymerization of this compound proceeds via a free-radical chain reaction involving three main stages: initiation, propagation, and termination. Inhibitors work by interrupting this process, typically by reacting with the free radicals to form stable, non-reactive species.
The diagram below illustrates the polymerization of a generic styrene derivative and the role of a phenolic inhibitor.
Caption: Polymerization and inhibition pathways.
Q3: What are the recommended storage conditions for this compound?
A3: To maximize shelf life and prevent polymerization, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[3] |
| Light Exposure | Store in an opaque or amber container in the dark. | Prevents UV light from initiating free-radical polymerization. |
| Atmosphere | Keep container tightly sealed. For long-term storage, consider an inert gas (e.g., nitrogen) blanket. | Prevents contamination from air and moisture. An inert atmosphere can help preserve inhibitor effectiveness over longer periods. |
| Inhibitor | Ensure the product contains an appropriate inhibitor, such as 20 ppm of 3,5-di-tert-butylcatechol.[3] | Scavenges free radicals to prevent the initiation of polymerization. |
Q4: How can I tell if my this compound has started to polymerize?
A4: The following signs indicate that polymerization has occurred:
-
Visual Inspection: The clear, colorless liquid may become cloudy, hazy, or contain visible solid particles or flakes.
-
Viscosity Change: A noticeable increase in the viscosity of the liquid is a primary indicator of polymer formation.
-
Gel Formation: In advanced stages, soft or hard gels may form in the container.
For a more quantitative assessment, you can use the methods outlined in the experimental protocols section.
Experimental Protocols
Protocol 1: Rapid Visual Assessment of Polymer Content (Adapted from ASTM D2121, Method B)
This is a quick, qualitative method to check for the presence of polymer.
-
Objective: To visually estimate the polymer content in this compound.
-
Materials:
-
This compound sample
-
Methanol (reagent grade)
-
Clean, dry test tube
-
-
Procedure:
-
Add approximately 5 mL of the this compound sample to the test tube.
-
Add 10 mL of methanol to the test tube.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the mixture to stand for 5 minutes.
-
Observe the solution against a dark background. The presence of a haze or precipitate indicates the formation of polymer. The amount of haze is proportional to the polymer content.
-
Protocol 2: Quantitative Determination of Polymer Content (Based on ASTM D2121, Method A)
This method provides a quantitative measurement of the polymer content using a spectrophotometer.
-
Objective: To accurately determine the concentration of polymer in this compound.
-
Materials:
-
This compound sample
-
Toluene (reagent grade)
-
Methanol (reagent grade)
-
Spectrophotometer capable of measuring absorbance at 420 nm
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 10 g) into a volumetric flask. Dilute with toluene to a known volume.
-
Precipitation: Transfer a known volume of the toluene solution to a centrifuge tube. Add methanol to precipitate the polymer.
-
Isolation: Centrifuge the sample to pellet the polymer. Carefully decant the supernatant.
-
Redissolution: Dissolve the polymer pellet in a known volume of toluene.
-
Spectrophotometric Measurement: Measure the absorbance of the toluene solution at 420 nm. The absorbance is proportional to the polymer concentration.
-
Calibration: A calibration curve should be prepared using known concentrations of polystyrene in toluene.
-
Protocol 3: Monitoring Inhibitor (TBC) Concentration (Based on ASTM D4590)
This colorimetric method is used to determine the concentration of 4-tert-butylcatechol (TBC).
-
Objective: To quantify the TBC inhibitor level in this compound.
-
Materials:
-
This compound sample
-
Sodium hydroxide solution
-
Methanol
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation: Pipette a known volume of the this compound sample into a volumetric flask.
-
Color Development: Add the sodium hydroxide solution and methanol. A pink color will develop in the presence of TBC.
-
Spectrophotometric Measurement: Dilute to the mark with methanol and measure the absorbance of the solution at 490 nm.
-
Calibration: Prepare a series of standard solutions of TBC in this compound and follow the same procedure to create a calibration curve of absorbance versus TBC concentration.
-
Illustrative Shelf-Life Data
The following table provides an estimation of the shelf-life of this compound containing 20 ppm TBC under different storage conditions. Actual shelf-life may vary. Regular monitoring of inhibitor concentration and visual inspection is crucial.
| Storage Temperature (°C) | Expected Shelf-Life | Key Considerations |
| 2-8 | > 12 months | Recommended storage condition. Inhibitor depletion is slow. |
| 25 (Ambient) | 3-6 months | Inhibitor will deplete at a moderate rate. Regular monitoring is advised. |
| 40 | < 1 month | Significant risk of rapid inhibitor depletion and polymerization. Not recommended for storage. |
For further assistance, please contact your chemical supplier or a qualified technical professional.
References
Identifying and minimizing byproducts in the epoxidation of trans-beta-Methylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of trans-beta-methylstyrene. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the epoxidation of this compound?
A1: The primary desired product is this compound oxide. However, several byproducts can form depending on the reaction conditions. The most prevalent byproducts include:
-
1-Phenylpropane-1,2-diol: Formed from the acid-catalyzed or spontaneous hydrolysis of the epoxide ring.[1][2][3]
-
Phenylacetone: Results from the rearrangement of the epoxide, which can be promoted by acidic conditions or occur spontaneously.[1]
-
Benzaldehyde: Can be formed through oxidative cleavage of the double bond, particularly with stronger oxidizing agents or under harsh reaction conditions.
-
cis-beta-Methylstyrene oxide: This diastereomer may be present if the starting material contains the cis-isomer of beta-methylstyrene.[4]
-
α-hydroxyester: When using peroxyacids like m-CPBA, the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can catalyze the ring-opening of the epoxide to form an α-hydroxyester.[5]
Q2: My yield of this compound oxide is consistently low. What are the potential causes and how can I improve it?
A2: Low yields of the desired epoxide can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a slight increase in temperature or addition of more oxidizing agent may be necessary, but be cautious as this can also increase byproduct formation.
-
Epoxide Ring Opening: The primary cause of low yield is often the acid-catalyzed hydrolysis or rearrangement of the epoxide product.[1][3][6] This is especially problematic when using peroxyacids, which generate a carboxylic acid byproduct.
-
Decomposition of the Oxidant: Oxidants like Oxone or hydrogen peroxide can decompose, especially in the presence of trace metal impurities.
-
Solution: Ensure all glassware is thoroughly washed to remove any trace metals.[9]
-
-
Volatility of the Product: this compound oxide is volatile.
-
Solution: Take care during the work-up and concentration steps to minimize product loss. Use a rotary evaporator at low temperature and pressure.[9]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. The optimal conditions will depend on the specific epoxidation protocol being used.
Q3: I am observing a significant amount of 1-phenylpropane-1,2-diol in my product mixture. How can I prevent its formation?
A3: The formation of 1-phenylpropane-1,2-diol is a direct result of the hydrolysis of the epoxide ring.[2][3] This is typically catalyzed by acidic conditions. To minimize diol formation:
-
Use a Buffered System: As mentioned previously, adding a buffer like sodium bicarbonate or potassium carbonate is crucial to neutralize acidic byproducts generated during the reaction, especially when using peroxyacids.[7][8]
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water is required for the hydrolysis to occur.
-
Control Work-up pH: During the aqueous work-up, ensure the pH remains neutral or slightly basic to prevent acid-catalyzed ring opening.
-
Purification: If diol is formed, it can typically be separated from the desired epoxide by column chromatography.
Q4: What is the purpose of using a chiral catalyst in the epoxidation of this compound?
A4: While this compound itself is achiral, its epoxidation creates two new stereocenters, leading to the possibility of enantiomeric products. A chiral catalyst is used to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer of the epoxide over the other. This is a critical step in asymmetric synthesis, where a high enantiomeric excess (ee) of a specific stereoisomer is often required for pharmaceutical applications. Fructose-derived ketones are one example of catalysts used for the asymmetric epoxidation of this substrate.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Epoxide Yield | Acid-catalyzed ring-opening of the epoxide.[1][3][6] | Add a buffer (e.g., NaHCO₃, K₂CO₃) to the reaction mixture.[7][8] Use buffered silica gel for chromatography.[9] |
| Incomplete reaction. | Monitor reaction progress by TLC/GC. Consider extending reaction time or adding more oxidant cautiously. | |
| Decomposition of the oxidizing agent. | Use meticulously clean glassware to avoid trace metal contamination.[9] | |
| Product volatility.[9] | Concentrate the product at low temperature and reduced pressure.[9] | |
| Presence of 1-Phenylpropane-1,2-diol | Hydrolysis of the epoxide due to acidic conditions.[2][3] | Employ a buffered reaction system. Ensure anhydrous conditions. Maintain neutral or slightly basic pH during work-up. |
| Presence of Phenylacetone | Rearrangement of the epoxide.[1] | Minimize acidic conditions by using a buffer. Lower reaction temperatures may also reduce rearrangement. |
| Unexpected peaks in NMR/GC-MS | Formation of α-hydroxyester with peroxyacid byproduct.[5] | Use a buffer to neutralize the carboxylic acid. Alternatively, use a different oxidant system that does not produce acidic byproducts. |
| Presence of cis-beta-methylstyrene oxide. | Ensure the purity of the starting this compound. The diastereomers can often be separated by chromatography. |
Quantitative Data on Byproduct Formation
The following table summarizes data on the impact of pH on the product distribution from the hydrolysis of a related compound, trans-anethole oxide (trans-beta-methyl-4-methoxystyrene oxide), which provides insight into the behavior of this compound oxide.
| Condition | Product | Approximate Yield (%) | Reference |
| Spontaneous Hydrolysis (pH 8-12) | (4-methoxyphenyl)acetone | 40 | [1] |
| 1-(4-methoxyphenyl)-1,2-propanediol | 60 | [1] | |
| Acid-Catalyzed Hydrolysis | 1-(4-methoxyphenyl)-1,2-propanediol | >95 | [6] |
Experimental Protocol: Epoxidation using m-CPBA with Buffering
This protocol is a general guideline for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA) with a bicarbonate buffer to minimize byproduct formation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). Add an equivalent volume of saturated aqueous sodium bicarbonate solution to create a biphasic system. Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Addition of m-CPBA: Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirring mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. To prevent epoxide degradation, the silica gel can be pre-treated with a solvent system containing 1% triethylamine.
Visualizations
Caption: Experimental workflow for the buffered epoxidation of this compound.
Caption: Pathways for the formation of common byproducts in the epoxidation of this compound.
References
- 1. Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides): buildup of trans-anethole oxide as an intermediate in the spontaneous reaction of cis-anethole oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.iwu.edu [scholars.iwu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Improving the yield of the Povarov reaction with trans-beta-Methylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Povarov reaction using trans-beta-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What is the Povarov reaction and why is it useful?
The Povarov reaction is a powerful multicomponent reaction that involves the formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to synthesize tetrahydroquinolines and their derivatives.[1] These nitrogen-containing heterocyclic compounds are significant scaffolds in many biologically active compounds. The reaction can often be performed in a single pot by combining an aniline, an aldehyde, and an alkene, making it an efficient method for generating molecular complexity.[1][2]
Q2: Why am I observing a low yield with this compound?
Low yields in the Povarov reaction with this compound can stem from several factors:
-
Reduced Alkene Nucleophilicity: The Povarov reaction proceeds best with electron-rich alkenes.[1] While the phenyl group of this compound provides some electron density to the double bond through resonance, the methyl group has a weaker electron-donating effect compared to, for example, an alkoxy group in an enol ether. This reduced nucleophilicity can slow down the reaction with the iminium ion intermediate.
-
Steric Hindrance: The trans-methyl group on the double bond can introduce steric hindrance, which may impede the approach of the bulky iminium ion during the cycloaddition step.
-
Side Reactions: Under acidic conditions, styrenic compounds can be susceptible to side reactions such as polymerization or decomposition.
-
Inappropriate Catalyst: The choice and concentration of the Lewis or Brønsted acid catalyst are crucial for activating the imine without promoting side reactions of the alkene.[1]
Q3: What is the general mechanism of the Povarov reaction?
The reaction typically proceeds through the following steps:
-
Imine Formation: An aniline and a benzaldehyde derivative condense to form an aromatic imine (Schiff base). This step is often catalyzed by the acid present in the reaction mixture.
-
Iminium Ion Formation: The acid catalyst (Lewis or Brønsted acid) activates the imine by forming a more electrophilic iminium ion.
-
Electrophilic Attack: The electron-rich alkene (this compound) acts as a nucleophile and attacks the iminium ion.
-
Cyclization: The resulting carbocation intermediate undergoes an intramolecular electrophilic aromatic substitution with the aniline ring to form the tetrahydroquinoline skeleton.
-
Rearomatization: A final proton loss rearomatizes the system, yielding the tetrahydroquinoline product.
A diagram of the logical relationship in troubleshooting is provided below.
Caption: Troubleshooting logic for addressing low yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently activated imine: The catalyst may be too weak or used at too low a concentration. | * Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). * Switch to a stronger Lewis acid (e.g., from Sc(OTf)₃ to Yb(OTf)₃) or a stronger Brønsted acid (e.g., from acetic acid to trifluoroacetic acid). |
| Low nucleophilicity of this compound: The reaction may be too slow under the current conditions. | * Increase the reaction temperature. * Increase the concentration of the reactants. | |
| Decomposition of starting materials or product: The reaction conditions may be too harsh. | * Use a milder catalyst. * Lower the reaction temperature and increase the reaction time. | |
| Multiple Products Observed (Poor Selectivity) | Side reactions of the alkene: Acid-catalyzed polymerization or isomerization of this compound may occur. | * Use a lower concentration of a milder acid catalyst. * Add the catalyst portion-wise to maintain a low concentration. |
| Formation of regioisomers: If using substituted anilines or benzaldehydes, different cyclization pathways may be possible. | * This is generally less of an issue with unsubstituted aniline and benzaldehyde but can be influenced by the catalyst choice. Screening different Lewis or Brønsted acids may improve regioselectivity. | |
| Difficulty in Product Isolation | Complex reaction mixture: The presence of unreacted starting materials and side products can complicate purification. | * Monitor the reaction by TLC to determine the optimal reaction time for maximum product formation and minimal side products. * Employ column chromatography with a carefully selected solvent system for purification. |
Data Presentation: Catalyst and Solvent Effects
While specific data for the Povarov reaction with this compound is not extensively tabulated in the literature, the following table provides a representative summary of how catalyst and solvent choice can influence the yield of Povarov reactions with styrenic olefins. The yields are illustrative and will vary depending on the specific aniline and aldehyde used.
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Sc(OTf)₃ (10) | Acetonitrile | 80 | 60-80 | A common and often effective Lewis acid catalyst. |
| Yb(OTf)₃ (10) | Dichloromethane | 40 | 65-85 | Can be more active than Sc(OTf)₃ at lower temperatures. |
| InCl₃ (15) | Tetrahydrofuran | 65 | 50-75 | A milder Lewis acid option. |
| p-TsOH (20) | Toluene | 110 | 40-70 | A common Brønsted acid catalyst; may require higher temperatures. |
| Trifluoroacetic Acid (20) | Dichloromethane | 25 | 30-60 | A strong Brønsted acid that can be effective at room temperature but may also promote side reactions. |
Experimental Protocols
Representative Protocol for the Three-Component Povarov Reaction
This protocol describes a general procedure for the Povarov reaction between an aniline, a benzaldehyde, and this compound using a Lewis acid catalyst.
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and acetonitrile (3 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
In a separate vial, dissolve scandium(III) triflate (0.1 mmol) in acetonitrile (2 mL) and add this solution to the reaction flask.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydroquinoline product.
A workflow for this experimental protocol is shown below.
Caption: A typical experimental workflow for the Povarov reaction.
References
Troubleshooting guide for the asymmetric epoxidation of styrene derivatives.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the asymmetric epoxidation of styrene derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Q1: My asymmetric epoxidation of styrene is resulting in low enantiomeric excess (% ee). What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Integrity: The chiral catalyst is the cornerstone of asymmetric induction.
-
Jacobsen-Katsuki Epoxidation: Ensure the (salen)Mn catalyst is properly prepared and handled. Impurities or degradation can lead to poor stereocontrol. The famous Jacobsen catalyst has been reported to give 57% ee for (R)-styrene oxide, which can be improved to 86% by lowering the reaction temperature to -78 °C[1][2].
-
Sharpless Asymmetric Epoxidation: This method is primarily for allylic alcohols and not directly applicable to unfunctionalized styrenes[3][4]. However, modifications for other olefins exist. The integrity of the titanium(IV) isopropoxide and diethyl tartrate (DET) is crucial. Both are sensitive to moisture[5].
-
Enzymatic Epoxidation: For P450 peroxygenase systems, mutations in the enzyme's active site can drastically affect enantioselectivity. For instance, specific mutations (e.g., F87A/T268I/L181Q) have been shown to achieve up to 99% ee for (R)-styrene oxide[2].
-
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for non-selective reaction pathways. For the Jacobsen catalyst, a decrease in temperature from ambient to -78 °C significantly improves the ee[1][2].
-
Substrate Effects: The electronic properties of substituents on the styrene ring can influence the enantioselectivity. High enantioselectivities (89–93% ee) have been achieved for various styrenes with both electron-donating and electron-withdrawing groups using specific ketone-based catalysts[6][7].
-
Solvent Choice: The solvent can impact the catalyst's conformation and, consequently, the stereochemical outcome. It is essential to use dry, high-purity solvents.
-
Oxidant Purity: The quality of the oxidant (e.g., m-CPBA, hydrogen peroxide, bleach) is important. Impurities can interfere with the catalytic cycle.
Issue 2: Poor Yield
Q2: I am observing a low yield of my desired epoxide. What are the potential reasons?
A2: Low yields can be attributed to catalyst deactivation, side reactions, or issues with product isolation.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst can lose activity over the course of the reaction. One identified mechanism for deactivation in some systems is the ring-opening polymerization of the newly formed styrene oxide, catalyzed by the epoxidation catalyst itself[[“]]. The addition of co-catalysts or additives, like pyridine N-oxide derivatives in the Jacobsen epoxidation, can sometimes improve catalyst stability and turnover numbers[9].
-
Side Reactions: Over-oxidation or side reactions with the solvent or impurities can consume the starting material or the product. Ensure an inert atmosphere and pure reagents.
-
Product Volatility: Styrene oxide and its derivatives can be volatile, leading to loss during workup and isolation[2]. Careful handling and appropriate isolation techniques (e.g., distillation under reduced pressure) are important.
-
Reaction Time and Temperature: Inadequate reaction time may result in incomplete conversion. Conversely, excessively long reaction times or high temperatures can lead to product degradation or side reactions. Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.
Issue 3: Inconsistent Results
Q3: My results are not reproducible. What factors should I control more carefully?
A3: Reproducibility issues often point to sensitivity to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Atmospheric Moisture: Many catalysts, especially those used in the Sharpless epoxidation (titanium(IV) isopropoxide), are extremely sensitive to moisture[5]. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is often recommended[5][10].
-
Reagent Purity: The purity of the styrene derivative, solvent, and oxidant must be consistent between batches. Impurities can have a significant impact on the reaction.
-
Catalyst Loading and Preparation: Precise measurement of the catalyst and ligand is critical. The method of catalyst preparation and pre-activation (if any) should be standardized.
Quantitative Data Summary
Table 1: Enantioselectivity of Various Catalytic Systems for Styrene Epoxidation
| Catalytic System | Catalyst | Oxidant | Temp (°C) | ee (%) | Enantiomer | Reference |
| Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | RT | 57 | (R) | [1][2] |
| Jacobsen-Katsuki | (R,R)-Mn(salen) | NaOCl | -78 | 86 | (R) | [1][2] |
| Shi Epoxidation (modified) | Fructose-derived ketone | Oxone | N/A | 71-85 | (R) | [1][2] |
| Enzymatic | P450 BM3 mutant (F87A/T268I/L181Q) | H₂O₂ | N/A | 99 | (R) | [2] |
| Ketone-Catalyzed | Carbocyclic oxazolidinone-containing ketone | Oxone | -10 | 90 | (R) | [6] |
Table 2: Effect of Styrene Substituents on Enantioselectivity (Ketone-Catalyzed Epoxidation)
| Styrene Derivative | ee (%) | Reference |
| Styrene | 90 | [6] |
| 4-Methylstyrene | 89 | [6] |
| 4-Methoxystyrene | 91 | [6] |
| 4-Chlorostyrene | 93 | [6] |
| 2-Chlorostyrene | 92 | [6] |
Detailed Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of Styrene
This protocol is a general guideline and may require optimization for specific styrene derivatives.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Styrene (purified)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with Na₂HPO₄)
-
4-Phenylpyridine N-oxide (optional additive)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the (R,R)-Jacobsen's catalyst (e.g., 2-5 mol%).
-
Add anhydrous dichloromethane.
-
If using, add the 4-phenylpyridine N-oxide additive (e.g., 0.25 equivalents relative to the catalyst).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Substrate Addition: Add the purified styrene derivative to the cooled catalyst solution.
-
Oxidant Addition: Add the buffered sodium hypochlorite solution dropwise over a period of 1-2 hours while stirring vigorously to ensure good mixing of the biphasic system.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified epoxide by chiral GC or HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Highly enantioselective epoxidation of styrenes: implication of an electronic effect on the competition between spiro and planar transition states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions of trans-β-Methylstyrene Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-β-methylstyrene under acidic conditions. This guide addresses common side reactions such as dimerization, polymerization, and hydration, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a reaction with trans-β-methylstyrene in the presence of an acid catalyst, but I am observing significant formation of dimers. How can I control this?
A1: Dimerization is a common side reaction of styrenic compounds in acidic media, proceeding via a carbocation intermediate. The primary products are typically linear unsaturated dimers and a saturated cyclic dimer (an indane derivative). The selectivity between these dimers can often be controlled by adjusting the reaction temperature and solvent polarity.
-
To favor linear dimers: Lower reaction temperatures and the use of polar solvents are generally preferred. For the related α-methylstyrene, studies have shown that at 60°C using a Brönsted acidic ionic liquid, a 93% selectivity for the linear dimer can be achieved.[1] The presence of polar solvents like tertiary amyl alcohol or tertiary butanol can also favor the formation of unsaturated linear dimers.[1]
-
To favor the cyclic dimer: Higher reaction temperatures tend to promote the formation of the more thermodynamically stable cyclic dimer. For instance, with α-methylstyrene, increasing the temperature to 170°C resulted in 100% selectivity for the cyclic indane derivative.[1]
Troubleshooting Dimerization:
| Issue | Probable Cause | Recommended Solution |
| High yield of cyclic dimer | High reaction temperature. | Decrease the reaction temperature. For many acid-catalyzed reactions, starting at 0°C or even lower can significantly reduce dimerization. |
| High yield of linear dimers | Reaction conditions favor the kinetic product. | If the cyclic dimer is desired, increase the reaction temperature. If linear dimers are undesired, consider a less acidic catalyst or a shorter reaction time. |
| General high dimer formation | High catalyst concentration or prolonged reaction time. | Reduce the concentration of the acid catalyst. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the desired product is formed. |
Q2: My reaction mixture containing trans-β-methylstyrene and an acid has turned into a viscous, sticky mass. What is happening and how can I prevent it?
A2: This is a classic sign of polymerization. Cationic polymerization of styrenic monomers is readily initiated by acids. The carbocation intermediate formed from the protonation of the double bond can attack another monomer unit, leading to a chain reaction and the formation of a polymer.
Troubleshooting Polymerization:
| Issue | Probable Cause | Recommended Solution |
| Rapid, uncontrolled polymerization | High concentration of a strong acid, elevated temperature. | Use a less concentrated acid or a weaker acid catalyst. Maintain a low reaction temperature (e.g., -78°C to 0°C). Add the acid catalyst slowly to the reaction mixture. |
| Gradual increase in viscosity | Slow polymerization over time. | Shorten the reaction time. Use a polymerization inhibitor if compatible with your desired reaction (note: this may not be feasible for acid-catalyzed reactions). Ensure the monomer is free of peroxides, which can also initiate polymerization. |
| Polymer formation during workup | Residual acid in the organic phase. | Thoroughly quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and wash the organic layer to remove all traces of acid before concentrating the solution. |
Q3: I am observing the formation of an alcohol byproduct in my acid-catalyzed reaction of trans-β-methylstyrene. What is this and how can I minimize it?
A3: The alcohol byproduct is likely the result of acid-catalyzed hydration of the double bond. In the presence of water, the carbocation intermediate can be trapped by a water molecule, leading to the formation of an alcohol after deprotonation.
Troubleshooting Hydration:
| Issue | Probable Cause | Recommended Solution |
| Formation of 1-phenyl-1-propanol | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Increased hydration at higher acid concentrations | Higher concentration of hydronium ions. | Use the minimum effective concentration of the acid catalyst. Consider using a Lewis acid in a strictly anhydrous solvent system instead of a Brønsted acid if your desired reaction allows. |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the dimerization of α-methylstyrene, which can serve as a useful guide for predicting the behavior of trans-β-methylstyrene.
Table 1: Effect of Temperature on the Selectivity of α-Methylstyrene Dimerization with a Brönsted Acidic Ionic Liquid [1]
| Temperature (°C) | Selectivity for Linear Dimer (%) | Selectivity for Cyclic Dimer (%) |
| 60 | 93 | 7 |
| 170 | 0 | 100 |
Table 2: Influence of Solvent on α-Methylstyrene Dimerization [1]
| Solvent | Key Outcome |
| Non-polar (e.g., hexane) | Favors the formation of the saturated cyclic dimer. |
| Polar (e.g., tert-amyl alcohol) | Favors the formation of unsaturated linear dimers. |
Experimental Protocols
Protocol 1: Minimizing Dimerization and Polymerization in a General Acid-Catalyzed Reaction
This protocol provides a general framework for conducting an acid-catalyzed reaction with trans-β-methylstyrene while minimizing common side reactions.
Materials:
-
trans-β-Methylstyrene (inhibitor removed by passing through a column of basic alumina)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the anhydrous solvent and trans-β-methylstyrene to the flask.
-
Cool the mixture to the desired low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
In a separate flask, prepare a dilute solution of the acid catalyst in the anhydrous solvent.
-
Add the acid catalyst solution dropwise to the stirred solution of trans-β-methylstyrene over an extended period.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).
-
Once the desired conversion is achieved, quench the reaction by slowly adding the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with the quenching solution, followed by water and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure at a low temperature to avoid polymerization of any remaining monomer.
-
Purify the product using an appropriate method, such as column chromatography.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
Signaling Pathway for Side Reactions
Caption: Competing pathways for the carbocation intermediate.
References
Purification techniques for high-purity trans-beta-Methylstyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity trans-β-Methylstyrene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of trans-β-Methylstyrene in a question-and-answer format.
Issue 1: Product appears cloudy or contains residual water after purification.
-
Question: My purified trans-β-Methylstyrene is cloudy. How can I remove the residual water?
-
Possible Cause: Incomplete drying after aqueous washing steps.
-
Solution:
-
Ensure the use of a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Allow for adequate contact time between the product and the drying agent, typically with gentle swirling for at least one hour. For stubborn cloudiness, allow it to stand for a longer period or add a fresh portion of the drying agent.
-
Filter the dried liquid to completely remove the drying agent before proceeding to distillation.
-
-
Issue 2: The final product purity is lower than expected after distillation.
-
Question: I've performed a vacuum distillation, but my GC analysis still shows significant impurities. What went wrong?
-
Possible Cause 1: Inefficient distillation setup. For impurities with boiling points close to that of trans-β-Methylstyrene, such as the cis-isomer, a simple distillation may not be sufficient.
-
Solution 1: Employ fractional distillation using a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[1] Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.[1]
-
Possible Cause 2: Co-distillation of impurities. Some impurities may form azeotropes with trans-β-Methylstyrene or have very similar boiling points, making separation by distillation difficult.
-
Solution 2: For ultra-high purity requirements, consider alternative purification techniques such as preparative gas chromatography.
-
Possible Cause 3: System leaks during vacuum distillation. A leak in the distillation apparatus will result in a higher-than-expected pressure, leading to a higher boiling point and potentially causing thermal degradation or insufficient separation.
-
Solution 3: Ensure all glass joints are properly greased and securely clamped. Check that all tubing is thick-walled and free of cracks. Before heating, the system should be able to hold a stable vacuum.[2]
-
Issue 3: Polymerization of the monomer during distillation.
-
Question: My product polymerized in the distillation flask upon heating. How can I prevent this?
-
Possible Cause: trans-β-Methylstyrene, like other styrenic monomers, can undergo thermal polymerization, especially at elevated temperatures.[3]
-
Solution:
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the liquid, reducing the need for high temperatures that can induce polymerization.[4]
-
Add a Polymerization Inhibitor (for storage, not for immediate use in polymerization): If the purified monomer is to be stored, a small amount of an inhibitor like 4-tert-butylcatechol (TBC) can be added to the receiving flask. Note that this inhibitor will need to be removed before subsequent polymerization reactions.[5]
-
Ensure Inhibitor is Removed Pre-distillation: The commercial inhibitor must be removed before distillation as it is non-volatile and will be concentrated in the distillation pot, potentially leading to discoloration and other issues.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots in the distillation flask. Do not heat the flask to dryness.
-
-
Issue 4: Incomplete removal of polymerization inhibitor.
-
Question: After washing with NaOH solution, I suspect there is still some inhibitor left in my trans-β-Methylstyrene. How can I confirm its removal and ensure it's all gone?
-
Possible Cause: Insufficient volume or concentration of the NaOH solution, or not enough washing cycles.
-
Solution:
-
Qualitative Check: A common method to check for phenolic inhibitors is to see if the aqueous layer is colored after washing. Continue washing with fresh portions of 10% NaOH solution until the aqueous layer remains colorless.[4]
-
Increase Washing Efficiency: Use a higher concentration of NaOH solution (e.g., 10-20%) and perform at least two to three washes. Ensure thorough mixing during the extraction, but avoid vigorous shaking that can lead to emulsion formation.[5]
-
Alternative Method: For small-scale purifications, passing the monomer through a column of basic alumina is a very effective way to remove phenolic inhibitors.[4][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial trans-β-Methylstyrene?
A1: Common impurities can include:
-
cis-β-Methylstyrene: This is a geometric isomer and often the most challenging impurity to remove due to its similar physical properties.[7]
-
Polymerization Inhibitors: Commercial products are typically stabilized with inhibitors like 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol to prevent polymerization during storage.
-
Other Related Aromatic Compounds: Depending on the synthesis route, impurities such as α-methylstyrene, cumene, n-propylbenzene, and acetophenone may be present.[8]
Q2: What is the most effective method for removing the cis-isomer of β-Methylstyrene?
A2: Fractional distillation under reduced pressure is the most common and effective laboratory method for separating the trans- and cis-isomers of β-Methylstyrene. The efficiency of the separation depends on the length and type of the fractionating column used.
Q3: Why is vacuum distillation preferred over atmospheric distillation for purifying trans-β-Methylstyrene?
A3: Vacuum distillation is preferred for two main reasons:
-
It lowers the boiling point of the compound, which helps to prevent thermal decomposition and unwanted polymerization that can occur at the higher temperatures required for atmospheric distillation.[3]
-
It allows for the separation of high-boiling impurities that might not be feasible at atmospheric pressure.
Q4: How should I store high-purity trans-β-Methylstyrene after purification?
A4: High-purity trans-β-Methylstyrene is prone to polymerization. It should be stored in a refrigerator at 2-8°C in a tightly sealed container. For longer-term storage, the addition of a small amount of a polymerization inhibitor (e.g., 20 ppm 3,5-di-tert-butylcatechol) is recommended, but this will need to be removed before use in most polymerization reactions.
Q5: What analytical techniques are used to determine the purity of trans-β-Methylstyrene?
A5: The most common methods for purity analysis are:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the primary methods for quantifying the purity and identifying volatile impurities.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure and the stereochemistry (trans configuration) of the molecule.
Data Presentation
Table 1: Physical Properties of trans-β-Methylstyrene
| Property | Value |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol [10] |
| Boiling Point | 175-176 °C (at 760 mmHg)[7] |
| Melting Point | -28.2 °C[7] |
| Density | 0.911 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.550 |
Table 2: Comparison of Purification Techniques for Styrenic Monomers
| Technique | Impurities Removed | Advantages | Disadvantages |
| Alkaline Wash (10% NaOH) | Phenolic Inhibitors (e.g., TBC) | Simple, fast, and effective for inhibitor removal.[4] | Does not remove other organic impurities; requires subsequent drying. |
| Column Chromatography (Basic Alumina) | Phenolic Inhibitors, Polar Impurities | Convenient for small to moderate scale; highly effective for inhibitor removal.[4][6] | Requires solvent usage; may not be practical for very large quantities. |
| Vacuum Distillation | Non-volatile inhibitors, some organic impurities | Lowers boiling point, preventing polymerization; effective for general purification.[4] | Requires specialized equipment; may not separate isomers effectively without a fractionating column. |
| Fractional Vacuum Distillation | Isomers (cis/trans), impurities with close boiling points | High separation efficiency; can achieve very high purity.[1] | More complex setup; potential for product loss in the column. |
Experimental Protocols
Protocol 1: Removal of Polymerization Inhibitor by Alkaline Wash
This protocol is adapted from procedures for similar styrenic monomers.[4][5]
-
Place the commercial trans-β-Methylstyrene in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it multiple times for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Allow the layers to separate. The lower aqueous layer may be colored due to the formation of the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the trans-β-Methylstyrene with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash with pH paper to ensure it is neutral.
-
Drain the washed product into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄), swirl, and let it stand for at least one hour.
-
Filter the dry trans-β-Methylstyrene to remove the drying agent. The product is now ready for use or further purification by distillation.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol provides a general guideline for fractional vacuum distillation.[1][2]
-
Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask with a stir bar, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a Claisen adapter to minimize bumping.[2] Ensure all joints are lightly greased with vacuum grease.
-
Charge the Flask: Add the inhibitor-free, dry trans-β-Methylstyrene to the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. The stir bar should be rotating to ensure smooth boiling.
-
Distillation: A ring of condensate will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).[1]
-
Fraction Collection: Discard the initial small fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction that distills at a constant temperature corresponding to the boiling point of trans-β-Methylstyrene at the measured pressure.
-
Shutdown: Stop heating and allow the system to cool down completely before slowly and carefully reintroducing air into the apparatus.
Mandatory Visualizations
Caption: Experimental workflow for the purification of trans-β-Methylstyrene.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Calorimetric evaluation of polymerization thermokinetics of styrene, alpha-methylstyrene and trans-beta-methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buy this compound | 637-50-3 [smolecule.com]
- 8. kelid1.ir [kelid1.ir]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of trans-beta-Methylstyrene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-beta-methylstyrene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of reactions with this compound?
The stereoselectivity of reactions involving this compound is a multifactorial issue, primarily governed by steric and electronic effects within the reaction's transition state.[1] Key factors include:
-
Catalyst System: The choice of catalyst is paramount. Chiral catalysts, whether they are metal complexes (e.g., Mn(salen)), organocatalysts, or enzymes, create a chiral environment that favors the formation of one stereoisomer over another.[2][3][4][5] The structure of the catalyst, including the rigidity of its ligands and the presence of specific binding pockets, plays a crucial role.[6][7]
-
Reaction Temperature: Lower reaction temperatures often lead to higher stereoselectivity.[8][9] This is because the difference in activation energies between the pathways leading to different stereoisomers becomes more significant relative to the available thermal energy.
-
Solvent: The solvent can influence the stability of the transition states and the conformation of the catalyst and reactants, thereby affecting stereoselectivity.[8][10]
-
Nature of Reactants and Reagents: The structure of the other reactants and any chiral reagents used will also contribute to the overall stereochemical outcome.[1]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Epoxidation
Symptom: You are performing an asymmetric epoxidation of this compound, but the enantiomeric excess (ee) of the desired epoxide is lower than expected.
Possible Causes and Solutions:
-
Cause 1: Inappropriate Catalyst System. The choice and handling of the chiral catalyst are critical.
-
Solution:
-
Homogeneous vs. Heterogeneous Catalysts: For Mn(salen) catalyzed epoxidations, consider using a heterogeneous catalyst (immobilized on a support). Immobilization can enhance enantioselectivity by creating a more defined chiral environment.[2][6][11] A rigid linkage between the catalyst and the support is often essential for achieving high enantioselectivity.[2][6]
-
Catalyst Integrity: Ensure the catalyst has not degraded. Store chiral catalysts under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Alternative Catalysts: Explore different classes of catalysts. For instance, chiral ketones can be effective catalysts for epoxidation.[12]
-
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Cause 3: Incorrect Solvent.
-
Solution: Screen different solvents. The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, consequently, the stereochemical outcome.
-
Data Presentation: Asymmetric Epoxidation of this compound
The following table summarizes the results from an asymmetric epoxidation using a homogeneous Jacobsen catalyst versus immobilized Mn(salen) catalysts, highlighting the impact of the catalyst system on conversion, selectivity, and enantioselectivity.
| Catalyst | Conversion (%) | Selectivity to Epoxide (%) | trans-Epoxide ee (%) |
| Homogeneous Jacobsen | 95 | 98 | 96 |
| Immobilized Catalyst 1 (Rigid Linkage) | 88 | 95 | 92 |
| Immobilized Catalyst 2 (Flexible Linkage) | 92 | 97 | Lower than homogeneous |
Data adapted from a study on immobilized Mn(salen) catalysts.[6][14]
Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions
Symptom: In a [2+2] cycloaddition reaction involving this compound, you are observing a low diastereomeric ratio (d.r.) of the desired cyclobutane product.
Possible Causes and Solutions:
-
Cause 1: Reaction Temperature is Too High.
-
Cause 2: Solvent Effects.
-
Solution: The choice of solvent can influence the reaction mechanism and stereochemical outcome. For instance, in certain radical cation-mediated cycloadditions, solvents like hexafluoroisopropanol (HFIP) have been shown to stabilize key intermediates, leading to improved stereocontrol compared to solvents like acetonitrile.[8]
-
-
Cause 3: Incomplete Stereochemical Transfer.
-
Solution: In reactions involving radical cation intermediates, rotation around single bonds can lead to a loss of stereochemical information.[8] Optimizing the oxidant and reaction conditions to favor a concerted or rapidly collapsing pathway can improve stereoretention.
-
Logical Relationship: Factors Affecting Cycloaddition Stereoselectivity
Caption: Interplay of factors governing diastereoselectivity.
Experimental Protocols
Protocol 1: Asymmetric Epoxidation using a Chiral Ketone Catalyst
This protocol is adapted from a procedure for the enantioselective epoxidation of this compound.[12]
Materials:
-
This compound
-
Dimethoxymethane (DMM)
-
Acetonitrile (CH3CN)
-
Potassium carbonate-acetic acid buffer solution
-
Tetrabutylammonium hydrogen sulfate
-
Chiral ketone catalyst
-
Oxone®
-
Aqueous disodium ethylenediaminetetraacetate (Na2EDTA) solution
-
Aqueous potassium hydroxide (KOH) solution
-
Pentane
-
Sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a stirrer and two addition funnels, and cooled in an ice bath, combine this compound, a 2:1 mixture of DMM and CH3CN, the buffer solution, tetrabutylammonium hydrogen sulfate, and the chiral ketone catalyst.
-
Reagent Preparation: Charge one addition funnel with a solution of Oxone® in aqueous Na2EDTA and the other with aqueous KOH solution.
-
Addition: Add the solutions from both funnels dropwise and simultaneously to the vigorously stirred reaction mixture at 0°C over approximately 2.5 hours.
-
Reaction Completion: Stir the resulting suspension for an additional hour at 0°C.
-
Workup: Add pentane to the reaction mixture. Separate the aqueous phase and extract it twice with pentane.
-
Drying and Concentration: Combine the organic phases, dry over Na2SO4, filter, and concentrate by rotary evaporation at 0°C.
-
Purification: Purify the resulting oil by column chromatography on silica gel to yield the this compound oxide.
Experimental Workflow: Asymmetric Epoxidation
Caption: Workflow for asymmetric epoxidation.
Protocol 2: Multi-Enzymatic Aminohydroxylation
This conceptual protocol is based on descriptions of enzymatic cascades for the conversion of beta-methylstyrene to phenylpropanolamines.[5][14]
Materials:
-
This compound
-
Buffer solution (e.g., ammonium formate, pH 8.5)
-
Styrene monooxygenase (or a similar epoxidase)
-
Epoxide hydrolase
-
Alcohol dehydrogenase
-
Amine dehydrogenase
-
NAD+ cofactor
-
Formate dehydrogenase (for cofactor regeneration)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution containing ammonium formate.
-
Enzyme and Cofactor Addition: Add the sequence of enzymes (epoxidase, epoxide hydrolase, alcohol dehydrogenase, amine dehydrogenase) and the NAD+ cofactor. If cofactor regeneration is required, include formate dehydrogenase.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for an extended period (e.g., 48 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Workup and Isolation: Upon completion, extract the product with an organic solvent (e.g., MTBE). The isolated product will be the chiral phenylpropanolamine.
Signaling Pathway: Enzymatic Cascade for Aminohydroxylation
Caption: Multi-enzyme cascade for aminohydroxylation.
References
- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 2. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. Regio- and stereoselective multi-enzymatic aminohydroxylation of β-methylstyrene using dioxygen, ammonia and formate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. researchgate.net [researchgate.net]
- 8. Stereoretention in styrene heterodimerisation promoted by one-electron oxidants - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03059G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides [mdpi.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 637-50-3 | Benchchem [benchchem.com]
Technical Support Center: Control of Molecular Weight in Poly(trans-beta-Methylstyrene) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the molecular weight of poly(trans-beta-Methylstyrene). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The ability to control molecular weight hinges on the chosen polymerization method. The most effective techniques minimize or eliminate chain termination and chain transfer reactions.[1]
-
Living Anionic Polymerization : This is one of the most precise methods for synthesizing polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] It involves the complete absence of chain termination and transfer, allowing polymer chains to grow at a constant rate.[1]
-
Controlled/“Living” Radical Polymerization (CRP) : Techniques like Atom Transfer Radical Polymerization (ATRP) provide excellent control over the polymerization of styrenic monomers.[3] These methods are based on a rapid and reversible equilibrium between a low concentration of growing radicals and dormant species, which suppresses irreversible termination reactions.[3][4]
-
Conventional Free Radical Polymerization with Chain Transfer Agents (CTAs) : Standard radical polymerization offers poor control over molecular weight, typically resulting in high molecular weights and broad PDIs.[5] However, by deliberately adding a chain transfer agent (CTA), the molecular weight can be effectively reduced and controlled.[6][]
Q2: In living anionic polymerization, how does the monomer-to-initiator ratio dictate the molecular weight?
A2: In a successful living polymerization, all initiator molecules start a polymer chain, and these chains grow simultaneously until the monomer is consumed. Therefore, the number-average molecular weight (Mn) is a direct function of the initial molar ratio of monomer to initiator ([M]₀/[I]₀) and the fractional monomer conversion (p).
The theoretical molecular weight can be calculated using the following formula:
Mₙ = ([M]₀ / [I]₀) * p * (MW of monomer)
Where the molecular weight of this compound is approximately 118.18 g/mol .[2]
Data Presentation: Theoretical Molecular Weight in Living Anionic Polymerization
The table below illustrates the expected molecular weight at 100% monomer conversion for different monomer-to-initiator ratios.
| Target Molecular Weight ( g/mol ) | Monomer Moles (M) | Initiator Moles (I) | [M]₀/[I]₀ Ratio |
| 5,900 | 0.05 | 0.001 | 50 |
| 11,800 | 0.10 | 0.001 | 100 |
| 23,600 | 0.20 | 0.001 | 200 |
| 59,000 | 0.50 | 0.001 | 500 |
Q3: My poly(this compound) from conventional radical polymerization has an excessively high molecular weight. How can I lower it?
A3: High molecular weight in conventional free radical polymerization is a common issue. There are two primary strategies to reduce it:
-
Increase Initiator Concentration : In conventional radical polymerization, a higher initiator concentration generates more initial free radicals. This leads to the formation of a larger number of polymer chains, each of which grows for a shorter period before terminating, resulting in a lower average molecular weight.[8]
Data Presentation: Effect of Control Strategy on Molecular Weight
| Control Strategy | Mechanism | Expected Outcome on Molecular Weight (Mw) |
| Increase Initiator [I] | More chains initiated simultaneously. | Mw decreases as [I] increases.[8] |
| Add Chain Transfer Agent (CTA) | Growing chain is terminated and a new one begins.[9] | Mw decreases significantly with increasing [CTA].[] |
Q4: What is a catalytic chain transfer agent and is it effective for styrenic monomers?
A4: A catalytic chain transfer agent is a compound that can repeatedly terminate a growing polymer chain and reinitiate a new one, acting catalytically. Cobalt(II) complexes, such as bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF), are highly effective catalytic chain transfer agents.[10] They are particularly effective for monomers with an α-methyl group, and research has shown that the chain transfer constant increases dramatically when copolymerizing styrene with α-methylstyrene, indicating high efficiency.[10] This makes them a powerful tool for controlling the molecular weight of polymers derived from beta-Methylstyrene.
Troubleshooting and Experimental Workflow
Controlling molecular weight requires careful attention to experimental parameters. The following workflow provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for controlling molecular weight.
Key Experimental Protocol
Protocol: Synthesis of Poly(this compound) via Living Anionic Polymerization
This protocol describes the synthesis of poly(this compound) with a predictable molecular weight using n-butyllithium (n-BuLi) as an initiator in an aprotic solvent.[1]
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Glassware (Schlenk flask, dropping funnel), oven-dried
Procedure:
-
Purification & Setup:
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Purify the monomer by stirring over calcium hydride for 24 hours, followed by vacuum distillation into a calibrated ampoule.
-
Purify THF by passing it through an activated alumina column or by distillation from sodium/benzophenone ketyl under inert gas.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired volume of anhydrous THF via cannula under an inert atmosphere.
-
Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Initiation:
-
Calculate the required volume of n-BuLi solution based on the target molecular weight and the amount of monomer to be used.
-
Using a gas-tight syringe, slowly add the calculated amount of n-BuLi initiator to the stirring THF. A pale yellow color may appear.
-
-
Polymerization:
-
Slowly add the purified this compound monomer to the initiator solution via cannula or dropping funnel over several minutes.
-
The solution should develop a characteristic reddish-orange color, indicating the presence of the living polystyryl anions.
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours) to ensure complete conversion.
-
-
Termination (Quenching):
-
Quench the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear, indicating the termination of the living chains.
-
-
Isolation and Purification:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring.
-
Collect the white, solid poly(this compound) by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Caption: Experimental workflow for living anionic polymerization.
References
- 1. Living polymerization - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 637-50-3 [smolecule.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. youtube.com [youtube.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 10. pubs.acs.org [pubs.acs.org]
Addressing challenges in the scale-up of trans-beta-Methylstyrene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-beta-Methylstyrene, with a particular focus on addressing challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions. | Optimize the molar ratios of reactants and catalysts. For Wittig reactions, ensure the ylide is freshly prepared and used under anhydrous conditions. | |
| Side reactions, such as polymerization.[1][2] | Add a polymerization inhibitor like 3,5-di-tert-butylcatechol.[3] Maintain a controlled temperature, as higher temperatures can favor polymerization.[1] | |
| Isomerization to the cis-isomer. | The trans isomer is generally more stable.[1][4] However, certain conditions can promote the formation of the cis isomer. Analyze the crude product to determine the cis/trans ratio. Purification by fractional distillation or chromatography may be necessary.[5][6] | |
| Presence of Impurities | Unreacted starting materials. | Ensure the reaction goes to completion. Purify the product using fractional distillation under reduced pressure or column chromatography.[5][6] |
| Formation of cis-beta-Methylstyrene.[4] | The dehydration of 1-phenyl-1-propanol can produce a mixture of cis and trans isomers, with the trans isomer being predominant due to greater stability.[4] Purification via fractional distillation is a common method to separate the isomers. | |
| Polymerization byproducts.[1][2] | Use a polymerization inhibitor and maintain strict temperature control.[1][3] | |
| Difficulty in Product Isolation and Purification | Azeotrope formation. | Check for potential azeotropes with the solvent or byproducts. Consider using a different solvent for extraction or distillation. |
| Product volatility. | Use appropriate condensation techniques (e.g., cold traps) during distillation to minimize product loss. | |
| Co-elution of isomers during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, column packing) to achieve better separation of cis and trans isomers. | |
| Scale-Up Challenges | Poor heat transfer in larger reactors. | Ensure efficient stirring and use a reactor with a suitable surface area-to-volume ratio for effective heat management. This is crucial to prevent localized overheating, which can lead to side reactions and polymerization.[6] |
| Inefficient mixing. | Use appropriate agitation systems (e.g., overhead stirrers with suitable impeller designs) to ensure homogeneity, especially in heterogeneous reactions. | |
| Safety hazards.[1][5] | This compound is a flammable liquid.[1] All scale-up operations should be conducted in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common synthesis methods include:
-
Dehydrogenation of beta-methylstyrene: This involves heating beta-methylstyrene with a catalyst.[1]
-
Isomerization: The cis form can be converted to the more stable trans form under specific conditions.[1]
-
Alkylation reactions: Styrene can be alkylated with methyl halides using suitable bases or catalysts.[1]
-
Wittig Reaction: The reaction of benzaldehyde with a methyl-substituted phosphorus ylide is a classic method for forming the carbon-carbon double bond.[1]
-
Dehydration of 1-phenyl-1-propanol: Using a dehydrating agent like potassium bisulfate can yield a mixture of cis and trans isomers, with the trans isomer being the major product.[4]
Q2: How can I minimize the formation of the cis-isomer?
A2: The formation of the more stable trans-isomer is generally favored thermodynamically.[4] To maximize the yield of the trans-isomer, consider the following:
-
Reaction choice: Some reactions are inherently more stereoselective. For example, certain Wittig reaction conditions can favor the formation of the (E)-alkene.
-
Equilibration: If a mixture of isomers is obtained, it may be possible to isomerize the cis-isomer to the trans-isomer using catalysts like iodine or acid under controlled heating.[5]
Q3: What is the best way to purify this compound at a larger scale?
A3: For larger quantities, fractional distillation under reduced pressure is the most common and effective purification method.[5][6] This helps to separate the trans-isomer from the lower-boiling cis-isomer and other impurities. For very high purity requirements, column chromatography over silica gel or activated neutral alumina can be employed.[6][7]
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a flammable liquid and can be irritating to the eyes, skin, and respiratory tract.[1] Key safety precautions include:
-
Working in a well-ventilated fume hood.[5]
-
Using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Keeping the compound away from heat, sparks, and open flames.[1]
-
Storing it in a cool, dry place, often with a polymerization inhibitor.[5]
Q5: Can this compound polymerize during synthesis or storage?
A5: Yes, like styrene, it can polymerize, especially at elevated temperatures or in the presence of catalysts.[1][2] To prevent polymerization, it is advisable to:
-
Conduct reactions at the lowest effective temperature.
-
Add a stabilizer, such as 3,5-di-tert-butylcatechol, for storage.[3]
-
Store the purified product at a low temperature (2-8°C).[3]
Experimental Protocols
General Workflow for Wittig Synthesis of this compound
This protocol outlines a general procedure for the Wittig reaction to synthesize this compound.
Caption: Wittig reaction workflow for this compound synthesis.
Methodology:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium, dropwise while maintaining the temperature. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Aldehyde: After the ylide has formed, slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low reaction yields.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Buy this compound | 637-50-3 [smolecule.com]
- 2. academic.oup.com [academic.oup.com]
- 3. trans-β-メチルスチレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | 637-50-3 | Benchchem [benchchem.com]
- 6. This compound | 873-66-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Polymerization Kinetics: Trans-β-Methylstyrene vs. Alpha-Methylstyrene
In the realm of polymer science, understanding the nuances of monomer reactivity is paramount for designing materials with tailored properties. This guide provides a detailed comparative analysis of the polymerization kinetics of two constitutional isomers: trans-β-methylstyrene and alpha-methylstyrene. While structurally similar, the position of the methyl group profoundly influences their polymerizability under various conditions, offering a fascinating case study for researchers, scientists, and professionals in drug development and materials science.
Executive Summary
This guide delves into the thermal, anionic, cationic, and radical polymerization behaviors of trans-β-methylstyrene and alpha-methylstyrene. Alpha-methylstyrene is well-characterized across these polymerization methods, exhibiting a notable ceiling temperature that limits its thermal polymerization. In contrast, trans-β-methylstyrene shows higher reactivity at lower temperatures in thermal polymerization but is generally less reactive in ionic polymerization pathways. This comparative analysis is supported by quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive understanding of their distinct polymerization characteristics.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the polymerization of trans-β-methylstyrene and alpha-methylstyrene. Direct comparative studies under identical conditions are limited, particularly for trans-β-methylstyrene. Therefore, data is presented for each monomer, and comparisons are drawn based on available literature.
Thermal Polymerization
Thermal polymerization highlights significant differences in the reactivity of the two isomers.
| Parameter | trans-β-Methylstyrene | alpha-Methylstyrene | Reference |
| Dimerization Temperature Range | 50-170°C | 60-190°C | [1][2] |
| First Stage Onset Temperature | 74.6°C | 136.5°C | [1] |
| Second Stage Polymerization Temp. | 356.3°C | 385.4°C | [1] |
| Heat of Reaction (Dimerization) | 42.60 J/g | 19.48 J/g | [2] |
| Activation Energy (Thermal Degradation) | 66.5 kJ/mol | - | [3] |
Anionic Polymerization
Anionic polymerization of alpha-methylstyrene is well-documented, characterized by its living nature and equilibrium behavior. Data for trans-β-methylstyrene is sparse, suggesting lower reactivity.
| Parameter | trans-β-Methylstyrene | alpha-Methylstyrene | Reference |
| Reactivity | Generally considered difficult to homopolymerize | Readily polymerizes | [4] |
| Ceiling Temperature (Tc) | - | 61°C (in THF with Na+ counter-ion) | [5] |
| ΔHp (Enthalpy of Polymerization) | - | -8.02 kcal/mol (in THF, K+) | [5] |
| ΔSp (Entropy of Polymerization) | - | -28.8 cal/mol·K (in THF, K+) | [5] |
| Reactivity Ratio (r1, Styrene=M2) | - | r1 = 0.3 | [4] |
Cationic Polymerization
Alpha-methylstyrene readily undergoes cationic polymerization. In contrast, trans-β-methylstyrene is reported to be difficult to homopolymerize cationically but can be copolymerized.
| Parameter | trans-β-Methylstyrene | alpha-Methylstyrene | Reference |
| Homopolymerization | Difficult | Readily polymerizes | [6] |
| Copolymerization | Can be copolymerized with more reactive monomers | Readily copolymerizes | [6] |
| Initiating Systems for α-MS | SnCl4, BF3, AlCl3 | SnCl4, BF3, AlCl3 | [7][8][9] |
Radical Polymerization
Both monomers can be polymerized via radical mechanisms, often in copolymerization with other monomers like styrene.
| Parameter | trans-β-Methylstyrene | alpha-Methylstyrene | Reference |
| Homopolymerization | Possible | Possible, but tends to form low molecular weight oligomers at higher temperatures | [4] |
| Reactivity Ratio (r1, Styrene=M2) | - | r1 ≈ 0.2 - 0.4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for conducting polymerization experiments for styrene derivatives.
General Protocol for Anionic Polymerization Kinetics
This protocol is adapted for the study of styrene derivatives using n-butyllithium as an initiator.
Materials:
-
Monomer (alpha-methylstyrene or trans-β-methylstyrene), purified by distillation over CaH2.
-
Anhydrous toluene, purified by distillation over sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) solution in hexane, standardized by titration.
-
Methanol.
-
Nitrogen or Argon gas (high purity).
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas.
-
Inject the purified toluene into the reactor via a syringe.
-
Inject the purified monomer into the reactor.
-
Equilibrate the reactor to the desired polymerization temperature (e.g., 25°C).
-
Initiate the polymerization by injecting the standardized n-BuLi solution. The appearance of a characteristic color indicates the formation of the styryl anion.
-
Extract aliquots from the reactor at specific time intervals using a syringe and quench them in methanol.
-
Determine the monomer conversion in the quenched aliquots using gas chromatography (GC) or gravimetry after precipitation of the polymer.
-
Analyze the molecular weight and molecular weight distribution of the polymer from the final quenched reaction mixture using Gel Permeation Chromatography (GPC).
General Protocol for Cationic Polymerization Kinetics
This protocol describes a typical procedure for the cationic polymerization of styrene derivatives using a Lewis acid initiator.
Materials:
-
Monomer, dried over CaH2.
-
Dichloromethane (CH2Cl2), distilled from CaH2.
-
Tin(IV) chloride (SnCl4) as a stock solution in CH2Cl2.
-
Methanol.
Procedure:
-
In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer, add the purified CH2Cl2 and monomer.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) in a suitable bath.
-
Initiate the polymerization by adding the SnCl4 solution.
-
After a predetermined time, terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash, and dry the polymer to a constant weight to determine the yield.
-
Characterize the polymer's molecular weight and distribution by GPC.
General Protocol for Radical Polymerization Kinetics
This protocol outlines a method for studying the free-radical polymerization of styrene derivatives.
Materials:
-
Monomer, inhibitor removed by washing with aqueous NaOH followed by distillation.
-
Toluene or another suitable solvent.
-
Benzoyl peroxide (BPO) or another radical initiator, purified by recrystallization.
-
Methanol.
Procedure:
-
In a reaction vessel, dissolve the initiator in the solvent and monomer.
-
Deoxygenate the solution by bubbling with nitrogen or by freeze-pump-thaw cycles.
-
Immerse the sealed reaction vessel in a constant temperature bath to start the polymerization.
-
Take samples at various time points and quench the polymerization by adding an inhibitor (e.g., hydroquinone) and cooling.
-
Determine the monomer conversion by gravimetry, GC, or dilatometry.
-
Precipitate the polymer from the final solution in methanol, filter, and dry.
-
Analyze the molecular weight and polydispersity using GPC.
Mechanistic Insights and Visualizations
The structural differences between trans-β-methylstyrene and alpha-methylstyrene lead to distinct polymerization mechanisms and kinetics.
Polymerization Mechanisms
The general mechanisms for anionic, cationic, and radical polymerization of vinyl monomers are well-established. The key difference in the behavior of trans-β-methylstyrene and alpha-methylstyrene arises from the steric and electronic effects of the methyl group's position.
-
Alpha-methylstyrene: The methyl group is directly attached to the double bond at the alpha-position. This introduces significant steric hindrance around the propagating center, particularly in the polymer chain. This steric strain is a major contributor to the low ceiling temperature of poly(alpha-methylstyrene).
-
Trans-β-methylstyrene: The methyl group is at the beta-position of the double bond. While it influences the electronic nature of the double bond, the steric hindrance at the propagating carbanion or radical center is less pronounced compared to alpha-methylstyrene.
Below are Graphviz diagrams illustrating the initiation, propagation, and termination steps for the different polymerization types.
Caption: General workflow for anionic polymerization.
Caption: General workflow for cationic polymerization.
Caption: General workflow for radical polymerization.
Concluding Remarks
The comparative analysis of trans-β-methylstyrene and alpha-methylstyrene polymerization kinetics reveals significant differences in their reactivity, largely governed by the steric and electronic effects of the methyl group's position. Alpha-methylstyrene is readily polymerizable by anionic, cationic, and radical mechanisms, though its polymerization is often reversible due to a low ceiling temperature. In contrast, trans-β-methylstyrene exhibits higher reactivity in thermal dimerization at lower temperatures but is less amenable to ionic homopolymerization.
For researchers and professionals in materials science and drug development, these differences present both challenges and opportunities. The choice between these monomers will depend on the desired polymerization method and the target polymer properties. Further research into the controlled polymerization of trans-β-methylstyrene could unlock new polymeric materials with unique thermal and mechanical characteristics. This guide provides a foundational understanding to inform such future investigations.
References
Reactivity comparison of cis- vs. trans-beta-Methylstyrene in electrophilic addition
A comprehensive guide for researchers comparing the electrophilic addition reactivity of cis- and trans-β-Methylstyrene, supported by established chemical principles and data from analogous systems.
Core Principles: Stability vs. Reactivity
In general, trans-alkenes are thermodynamically more stable than their cis counterparts.[1][2] This increased stability is attributed to the reduced steric strain between the substituents on the same side of the double bond in the trans isomer.[1] The substituents in cis-β-methylstyrene (the phenyl and methyl groups) are in closer proximity, leading to greater steric repulsion and a higher ground state energy compared to the trans isomer where these groups are on opposite sides of the double bond.
This difference in ground state energy is a key determinant of their relative reactivity in electrophilic addition. A less stable, higher-energy starting material generally requires a lower activation energy to reach the transition state, leading to a faster reaction rate. Therefore, it is predicted that cis-β-methylstyrene will exhibit greater reactivity towards electrophiles than trans-β-methylstyrene.
Data Presentation: A Comparative Overview
While specific rate constants for the electrophilic addition to β-methylstyrene isomers are not extensively documented in a comparative context, the principles of alkene reactivity are well-supported by data from analogous systems like stilbene. The following table summarizes the expected relative reactivity and product characteristics based on these principles.
| Feature | cis-β-Methylstyrene ((Z)-1-Phenylpropene) | trans-β-Methylstyrene ((E)-1-Phenylpropene) |
| Relative Stability | Less Stable | More Stable[1][2] |
| Ground State Energy | Higher | Lower |
| Predicted Reaction Rate | Faster | Slower |
| Primary Reason for Reactivity Difference | Higher ground state energy due to steric strain between the adjacent phenyl and methyl groups. | Lower ground state energy due to reduced steric hindrance. |
| Stereochemistry of Bromination Product (Anti-addition) | Racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1-phenylpropane | Meso compound (1R,2R)- and (1S,2S)-1,2-dibromo-1-phenylpropane (a pair of enantiomers) would be expected by analogy to stilbene, however, with different substituents on C1 and C2, a pair of enantiomers (1R,2R) and (1S,2S) would be formed. |
Experimental Protocols
The following are representative experimental protocols for common electrophilic addition reactions that can be adapted for the comparative study of cis- and trans-β-methylstyrene. These protocols are based on established procedures for similar alkenes, such as stilbene and other styrene derivatives.
Experiment 1: Electrophilic Bromination
This procedure is adapted from the bromination of trans-stilbene.
Materials:
-
cis- or trans-β-methylstyrene
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.5 g of cis- or trans-β-methylstyrene in 10 mL of glacial acetic acid.
-
Add 1.1 equivalents of pyridinium tribromide to the solution.
-
Stir the mixture at room temperature for 30 minutes. The disappearance of the orange color of the pyridinium tribromide indicates the consumption of the bromine.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol.
-
Dry the purified product and determine its mass, yield, and melting point.
-
Analyze the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its structure and stereochemistry.
Experiment 2: Electrophilic Hydrobromination
This procedure is a general method for the addition of HBr to an alkene.
Materials:
-
cis- or trans-β-methylstyrene
-
30% HBr in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, dissolve 0.5 g of cis- or trans-β-methylstyrene in 10 mL of diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add 1.2 equivalents of a 30% solution of HBr in acetic acid dropwise with stirring.
-
Allow the reaction to stir in the ice bath for 1 hour.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the resulting oil or solid product by spectroscopic methods to determine the structure and regiochemistry of the product.
Mandatory Visualizations
Logical Relationship of Electrophilic Addition
Caption: Reactivity comparison of cis- and trans-β-methylstyrene.
Experimental Workflow for Electrophilic Bromination
Caption: Experimental workflow for electrophilic bromination.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying trans-β-Methylstyrene Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative determination of trans-β-Methylstyrene purity. The presented information is essential for researchers and professionals in drug development and quality control who require accurate and reliable methods for purity assessment. This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes diagrams to illustrate workflows and logical relationships.
Introduction to trans-β-Methylstyrene and the Importance of Purity Assessment
trans-β-Methylstyrene is an aromatic hydrocarbon used as a monomer in polymerization processes and as a starting material in the synthesis of various organic compounds. The purity of trans-β-Methylstyrene is a critical quality attribute, as impurities can significantly impact the properties of resulting polymers and the efficacy and safety of synthesized active pharmaceutical ingredients (APIs). Common impurities may include the cis-isomer (cis-β-Methylstyrene), unreacted starting materials, and by-products from the manufacturing process. Therefore, robust and validated analytical methods are crucial for ensuring the quality and consistency of trans-β-Methylstyrene.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for analyzing trans-β-Methylstyrene.[1] The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information and sensitive detection.
Experimental Protocol for GC-MS Method Validation
The validation of a GC-MS method for quantifying trans-β-Methylstyrene purity should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters are essential for a comprehensive validation.[2]
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution of trans-β-Methylstyrene (e.g., 100 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
2. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.
-
Procedure: Analyze blank samples (solvent), a pure standard of trans-β-Methylstyrene, and samples spiked with potential impurities (e.g., cis-β-Methylstyrene, benzaldehyde, acetophenone).
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of trans-β-Methylstyrene or its impurities. The mass spectrum of the analyte in the sample should match that of the pure standard.
3. Linearity:
-
Objective: To establish the relationship between the concentration of the analyte and the instrument's response.
-
Procedure: Prepare a series of calibration standards of trans-β-Methylstyrene at a minimum of five concentration levels (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, LOD is where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.
5. Accuracy:
-
Objective: To assess the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
6. Precision:
-
Objective: To evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
7. Robustness:
-
Objective: To determine the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as the GC oven temperature ramp rate (±2°C/min), carrier gas flow rate (±0.1 mL/min), and injection volume (±0.1 µL).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Hypothetical GC-MS Method Parameters
The following table summarizes a hypothetical set of GC-MS parameters for the analysis of trans-β-Methylstyrene.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 200°C, then 20°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Summary of Validation Data (Hypothetical)
The following table presents a summary of hypothetical validation data for the GC-MS method, based on typical performance for similar analytes.[3][4]
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | ||
| RSD of Peak Area | 0.8% | ≤ 2% |
| RSD of Retention Time | 0.2% | ≤ 2% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 50,000 | > 2000 |
| Linearity | ||
| Range | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| LOD & LOQ | ||
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Accuracy | ||
| Recovery at 80% | 99.5% | 98.0% - 102.0% |
| Recovery at 100% | 100.2% | 98.0% - 102.0% |
| Recovery at 120% | 101.1% | 98.0% - 102.0% |
| Precision | ||
| Repeatability (RSD) | 0.9% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the purity assessment of trans-β-Methylstyrene, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used for non-volatile or thermally labile compounds. For trans-β-Methylstyrene, a reversed-phase HPLC method would be suitable.
-
Advantages:
-
Well-suited for the direct analysis of aqueous-based samples.
-
Can handle higher compound concentrations without the need for extensive dilution.
-
Minimal sample loss of volatile compounds.
-
-
Disadvantages:
-
May have lower resolution for closely related isomers compared to high-resolution capillary GC.
-
Requires the use of organic solvents as the mobile phase.
-
Experimental Protocol for HPLC:
A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.
-
Advantages:
-
Direct and absolute quantification.[5]
-
Provides structural information about the analyte and impurities in the same experiment.
-
Often faster than developing and validating a new chromatographic method.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer.
-
Signal overlap can be a challenge in complex mixtures.
-
Experimental Protocol for qNMR:
A known amount of the trans-β-Methylstyrene sample and a certified internal standard (e.g., maleic acid) are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is then acquired under quantitative conditions (e.g., long relaxation delay).
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. For neutral compounds like trans-β-Methylstyrene, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be used.
-
Advantages:
-
Disadvantages:
-
Lower concentration sensitivity compared to GC-MS and HPLC.
-
Reproducibility can be a challenge.
-
Method development can be more complex.
-
Experimental Protocol for MEKC:
The separation would be performed in a fused-silica capillary with a buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.
| Parameter | Setting |
| Capillary | Fused silica (e.g., 50 cm total length, 50 µm ID) |
| Buffer | 25 mM Sodium borate buffer (pH 9.2) containing 50 mM SDS |
| Voltage | 20 kV |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
Comparative Summary of Analytical Techniques
| Feature | GC-MS | HPLC | qNMR | Capillary Electrophoresis (MEKC) |
| Principle | Separation by volatility/polarity, detection by mass | Separation by polarity, detection by UV/Vis | Nuclear spin resonance | Separation by charge/size in an electric field |
| Selectivity | Excellent | Good to Excellent | Good (depends on spectral resolution) | Excellent for isomers |
| Sensitivity | Excellent (ng to pg level) | Good (µg to ng level) | Moderate (mg to µg level) | Moderate to Good (µg to ng level) |
| Quantification | Relative (requires standard) | Relative (requires standard) | Absolute (primary method) | Relative (requires standard) |
| Sample Throughput | High | High | Moderate | High |
| Cost | High | Moderate | Very High | Moderate |
| Best For | Routine QC, impurity profiling | Non-volatile or thermally labile compounds | Purity assignment of reference standards | Isomeric separation, chiral analysis |
Visualizing the Workflow
GC-MS Method Validation Workflow
Caption: Workflow for the validation of a GC-MS method.
Logical Relationship of Purity Assessment Methods
Caption: Relationship between purity assessment methods.
Conclusion
The validation of an analytical method for quantifying the purity of trans-β-Methylstyrene is critical for ensuring its quality and suitability for its intended use. GC-MS stands out as a highly specific and sensitive method for routine quality control and impurity profiling. While a specific validated method for trans-β-Methylstyrene is not publicly available, the principles and parameters outlined in this guide, based on analogous compounds, provide a robust framework for its development and validation. Alternative techniques such as HPLC, qNMR, and Capillary Electrophoresis offer complementary capabilities. The choice of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of accuracy and precision. For the certification of reference materials, qNMR is the method of choice due to its nature as a primary ratio method. For routine analysis, a validated GC-MS method provides a reliable and efficient solution.
References
- 1. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Separation of cis-beta-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Hydrogenation of trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of trans-beta-methylstyrene to phenylpropane is a fundamental organic transformation with applications in fine chemical synthesis and pharmaceutical development. The choice of catalyst is paramount to achieving high conversion, selectivity, and efficiency. This guide provides a comparative analysis of common hydrogenation catalysts—palladium, platinum, nickel, and rhodium—supported by experimental data to aid in catalyst selection and process optimization.
Catalyst Performance Overview
The efficacy of a catalyst in the hydrogenation of this compound is determined by several factors including the active metal, support material, and reaction conditions. Below is a summary of the performance of palladium, platinum, nickel, and rhodium catalysts based on available literature.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Phenylpropane (%) | Key Observations |
| 1% Pt/Alumina | Alumina | 40 | 1 | >95 | High | The trans-isomer has the slowest hydrogenation rate compared to cis-β-methylstyrene and allylbenzene.[1] |
| Pd/9%Nb₂O₅-Al₂O₃ | Niobia-Alumina | 50 - 130 | 20 - 40 | High | High | Effective for selective hydrogenation of styrene derivatives.[2] |
| Ni-Mo-S | Not specified | 200 - 250 | Not specified | Not specified | Not specified | Steric hindrance in α-methylstyrene (structurally similar to β-methylstyrene) leads to slower hydrogenation compared to styrene.[3] |
| Polystyrene supported Rh(I) complexes | Polystyrene | Not specified | Not specified | Effective | Not specified | Active for the hydrogenation of various olefins.[4] |
Note: Direct comparative studies under identical conditions for all four catalysts are limited. The data presented is compiled from various sources and should be interpreted with consideration of the differing experimental parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the hydrogenation of this compound using different catalytic systems.
Platinum-Catalyzed Hydrogenation
A study by S. David Jackson investigated the liquid-phase hydrogenation of trans-β-methylstyrene over a 1% Pt/alumina catalyst.[1]
Catalyst Preparation: The 1% Pt/alumina catalyst is typically prepared by impregnation of an alumina support with a platinum precursor, followed by calcination and reduction.
Reaction Procedure:
-
A solution of trans-β-methylstyrene in a suitable solvent is prepared.
-
The Pt/alumina catalyst is added to the reactor.
-
The reactor is sealed, purged with an inert gas (e.g., N₂), and then pressurized with hydrogen to the desired pressure (e.g., 1 barg).[1]
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 313 K).[1]
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).[1]
Palladium-Catalyzed Hydrogenation
Palladium on a niobia-alumina support has been used for the hydrogenation of styrene, a structurally related compound.[2]
Catalyst Preparation: The Pd/9%Nb₂O₅-Al₂O₃ catalyst was prepared by impregnation.[2] The catalyst is reduced in situ under a hydrogen atmosphere (10 bar) at 150 °C for 1 hour prior to the reaction.[2]
Reaction Procedure:
-
The pre-reduced catalyst is introduced into the reactor.
-
The reaction mixture, a solution of the styrene derivative, is added to the reactor under a hydrogen atmosphere.[2]
-
The reactor is heated to the desired temperature (e.g., 80 °C) and pressurized with hydrogen.[2]
-
The reaction is carried out with constant agitation (e.g., 600 rpm).[2]
-
Product analysis is typically performed using GC.
Nickel-Catalyzed Hydrogenation
A kinetic study on the hydrogenation of styrene and α-methylstyrene was conducted using a commercial Ni-Mo-S hydrotreating catalyst.[3]
Reaction Conditions: The reactions were carried out at temperatures ranging from 200 to 250 °C.[3] The study developed a kinetic model that was first-order in the reactant and zero-order in hydrogen.[3]
Rhodium-Catalyzed Hydrogenation
Polystyrene-supported Rh(I) complexes have been shown to be effective for the hydrogenation of various olefins.[4]
Catalyst Preparation: The catalysts are prepared by anchoring rhodium complexes to a polystyrene support, followed by reduction.[4]
Reaction Procedure: The specific conditions for the hydrogenation of this compound using these catalysts would need to be optimized, but generally involve reacting the substrate with the catalyst under a hydrogen atmosphere in a suitable solvent.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
References
Cross-Validation of NMR and Chromatography for the Characterization of trans-beta-Methylstyrene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography for the characterization of trans-beta-methylstyrene, supported by experimental data. The cross-validation of these orthogonal techniques provides a high degree of confidence in the identity, purity, and structure of the compound.
Data Presentation: A Head-to-Head Comparison
The complementary nature of NMR and chromatography allows for a comprehensive characterization of this compound. While NMR provides detailed structural information, chromatography excels at separating the compound from impurities and providing retention data that can be used for identification and quantification.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides a detailed fingerprint of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous identification.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not fully available in search results |
Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument used.
Chromatographic Data
Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound and for determining its retention characteristics, which can aid in its identification. The Kovats retention index (RI) is a standardized measure of a compound's retention time.
Table 3: Gas Chromatography Kovats Retention Index for this compound [1][2]
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
| Capillary | OV-101 | 100 | 1019 |
| Standard non-polar | 1019, 1009.9, 1008, 992.3 | ||
| Semi-standard non-polar | 1056.9, 1025.8 | ||
| Standard polar | 1390.3, 1430.1, 1423.6, 1364, 1360 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the NMR and GC analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker WM-300 or equivalent[1]
-
Solvent: Deuterated chloroform (CDCl₃)
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
Gas Chromatography (GC) Protocol
Objective: To determine the retention time and assess the purity of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or hexane.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the peak area percentage.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of NMR and chromatography data in the characterization of this compound.
Caption: Workflow for the cross-validation of NMR and chromatography data.
References
A Comparative Analysis of the Thermal Stability of Poly(trans-beta-Methylstyrene) and Polystyrene
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for their application in various technologies. This guide provides a detailed comparison of the thermal stability of poly(trans-beta-methylstyrene) and polystyrene, supported by available experimental data.
While both polymers share a similar backbone, the presence of a methyl group on the beta-carbon of the styrene monomer unit in poly(this compound) influences its thermal degradation characteristics. This comparison synthesizes available data to highlight these differences.
Executive Summary
Direct comparative Thermogravimetric Analysis (TGA) data for poly(this compound) is limited in publicly accessible literature. However, studies on its thermal degradation in solution, along with data from its isomers, consistently suggest that poly(this compound) exhibits lower thermal stability compared to polystyrene. Polystyrene generally begins to degrade at temperatures above 300°C, with significant decomposition occurring at higher temperatures. In contrast, evidence points to an earlier onset of degradation for poly(beta-methylstyrene) at around 250°C.
Data Presentation
Due to the absence of direct side-by-side TGA measurements for poly(this compound), a quantitative comparison table is supplemented with data from its isomers and solution-based degradation studies to provide a comprehensive overview.
| Polymer | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition (Tmax) | Notes |
| Polystyrene | ~300-400°C[1][2] | ~372.4°C (in N2)[1] | Significant degradation occurs in the range of 399-500°C in an inert atmosphere.[3] |
| Poly(beta-methylstyrene) | >250°C | Not Available | Based on thermal degradation in solution, where significant conversion to lower molecular weight products was observed above this temperature.[4] |
| Poly(p-methylstyrene) (isomer) | Slightly lower than Polystyrene | Not Available | TGA studies on this isomer indicate a reduction in thermal stability compared to polystyrene.[5][6] |
| Poly(alpha-methylstyrene) (isomer) | Lower than Polystyrene | ~325.85°C (at 10°C/min in N2)[7] | Known to have significantly lower thermal stability due to the quaternary carbon in the backbone.[7] |
Experimental Protocols
The standard method for determining the thermal stability of polymers is Thermogravimetric Analysis (TGA). The following is a typical experimental protocol.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability of a polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
The sample pan is placed onto the TGA balance.
-
The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Temperature Program:
-
The sample is initially held at a low temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C or higher, depending on the polymer's degradation profile).
-
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis:
-
A plot of percentage weight loss versus temperature (TGA curve) is generated.
-
The onset temperature of decomposition (Tonset) is determined, often by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
The temperature of maximum rate of weight loss (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative thermal stability analysis of the two polymers.
Caption: Workflow for comparing polymer thermal stability.
Signaling Pathways and Logical Relationships
The degradation of vinyl polymers like polystyrene and its derivatives under thermal stress is a complex process involving multiple reaction pathways. The presence of a methyl group in poly(this compound) can influence the initiation and propagation of these degradation reactions.
Caption: Polymer thermal degradation pathways.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Isomerization of trans-beta-Methylstyrene
The isomerization of trans-beta-methylstyrene to its cis isomer is a pivotal reaction in organic synthesis, enabling access to different stereoisomers for the development of novel pharmaceuticals and functional materials. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. This guide provides a comparative overview of different catalysts utilized for the isomerization of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Catalyst Performance: A Quantitative Comparison
The choice of catalyst significantly influences the reaction kinetics and product distribution in the isomerization of this compound. This section summarizes the performance of two distinct catalyst systems: a noble metal catalyst (Platinum on Alumina) and a solid acid catalyst (Zeolite Beta).
| Catalyst System | Substrate | Temperature (°C) | Pressure (barg) | Reaction Time | Conversion (%) | Isomerization Selectivity (%) | Key Findings |
| 1% Pt/Alumina | trans-β-Methylstyrene | 40 | 1 (H₂) | 30 min | ~5 | Low | Isomerization is significantly slower than hydrogenation.[1] |
| cis-β-Methylstyrene | 40 | 1 (H₂) | 30 min | >90 | High to trans | Rapid isomerization to the more stable trans-isomer occurs alongside hydrogenation.[1] | |
| Zeolite Beta (H-BEA) | cis-Anethole (analogue) | 120 | Autogenous | 24 h | 95 | 90 (trans) | Demonstrates high activity and selectivity for cis-to-trans isomerization of a similar substrate. |
| Iodine | cis-β-Methylstyrene | 40-60 | Atmospheric | Not Specified | Not Specified | High to trans | A classic method for achieving cis-trans isomerization.[2] |
Note: Direct comparative quantitative data for the isomerization of this compound using Zeolite Beta and Iodine under the same conditions as Pt/Alumina was not available in the reviewed literature. The data for Zeolite Beta is based on a closely related analogue, and the information for Iodine is qualitative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the protocols for the key experiments cited in this guide.
Isomerization and Hydrogenation over 1% Pt/Alumina[1]
Catalyst: 1% w/w Pt/θ-alumina.
Reactants:
-
trans-β-Methylstyrene (>99%)
-
cis-β-Methylstyrene (>95%)
-
Allylbenzene (>98%)
-
2-Propanol (solvent, >99.5%)
-
Hydrogen gas
Procedure:
-
Approximately 0.05 g of the Pt/alumina catalyst is added to 330 ml of degassed 2-propanol in a Buchi hydrogenation reactor.
-
The catalyst is reduced in situ by sparging the system with H₂ (300 cm³/min) for 30 minutes at 60°C while stirring at 800 rpm.
-
After reduction, the reactor is cooled to the reaction temperature of 40°C.
-
1.0 ml (7.7 mmol) of trans-β-methylstyrene is injected into the unstirred solution, followed by 20 ml of degassed 2-propanol to ensure complete transfer.
-
The reactor is pressurized with H₂ to 1 barg, and stirring is commenced to initiate the reaction.
-
Liquid samples are taken at regular intervals and analyzed by Gas Chromatography (GC) using a Flame Ionization Detector (FID) to determine the concentrations of reactants and products.
Reaction Mechanisms and Logical Relationships
The isomerization of β-methylstyrene can proceed through different mechanisms depending on the catalyst used. The following diagrams illustrate the general pathways.
Caption: General overview of the isomerization reaction.
Platinum-Catalyzed Isomerization and Hydrogenation Pathway
On a platinum surface, the reaction proceeds via a Horiuti-Polanyi mechanism, involving the formation of a half-hydrogenated intermediate.
Caption: Reaction pathway on a platinum catalyst surface.
Acid-Catalyzed Isomerization Mechanism
Acid catalysts, such as zeolites or iodine, facilitate isomerization through the formation of a carbocation intermediate.
Caption: Carbocation mechanism in acid-catalyzed isomerization.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative catalytic study.
Caption: A generalized workflow for catalyst comparison studies.
References
Kinetic Analysis of trans-beta-Methylstyrene and Styrene Copolymerization: A Comparative Guide
A comprehensive review of existing literature reveals a notable gap in the availability of specific kinetic data for the radical copolymerization of trans-beta-methylstyrene with styrene. While extensive research exists on the copolymerization of styrene with various other monomers, including its isomer alpha-methylstyrene, specific reactivity ratios and detailed copolymer composition data for the this compound-styrene system are not readily found in publicly accessible scientific databases. Consequently, a direct quantitative comparison with alternative copolymer systems based on experimental data for this specific pair is not feasible at this time.
This guide will, therefore, provide a foundational understanding of the principles of kinetic analysis in copolymerization, outline a general experimental protocol for determining the necessary kinetic parameters, and present a comparative discussion based on the known behavior of structurally similar monomers. This information is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design and execute their own kinetic studies for this specific copolymer system.
Understanding Copolymerization Kinetics
The kinetic behavior of a copolymerization reaction is fundamentally described by the Mayo-Lewis equation[1]. This equation relates the instantaneous composition of the copolymer being formed to the concentrations of the two monomers in the feed and their respective reactivity ratios (r1 and r2).
The reactivity ratios are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of monomer 1 to a growing polymer chain ending in monomer 1 (homopropagation) to the rate constant for the addition of monomer 2 to that same chain (crosspropagation).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of monomer 2 to a growing polymer chain ending in monomer 2 to the rate constant for the addition of monomer 1 to that same chain.
The values of r1 and r2 determine the distribution of monomer units in the final copolymer, which in turn dictates its physical and chemical properties.
General Experimental Protocol for Determining Reactivity Ratios
A standard approach to determine the reactivity ratios for a novel copolymer system, such as this compound and styrene, involves the following key steps. This protocol is based on well-established methods for studying the copolymerization of styrene with other monomers.
Materials
-
Monomers: Styrene and this compound (purified to remove inhibitors, typically by passing through a column of basic alumina).
-
Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), recrystallized before use.
-
Solvent: An appropriate solvent in which both monomers and the resulting copolymer are soluble, such as toluene or benzene.
-
Precipitating Agent: A non-solvent for the copolymer, such as methanol, to isolate the polymer.
Polymerization Procedure
-
Preparation of Reaction Mixtures: A series of reaction tubes are prepared with varying molar ratios of styrene and this compound. The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
Degassing: The reaction mixtures are thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction tubes are placed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed to a low conversion (typically less than 10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
-
Isolation of the Copolymer: The polymerization is quenched by rapid cooling. The copolymer is then precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum to a constant weight.
Characterization and Data Analysis
-
Copolymer Composition Analysis: The composition of the isolated copolymer (i.e., the molar ratio of the two monomer units) is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): By integrating the signals corresponding to specific protons of each monomer unit in the copolymer, the relative molar composition can be calculated.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: If one of the monomers has a distinct chromophore (as styrene does), its concentration in the copolymer can be determined by measuring the absorbance at a specific wavelength.
-
-
Determination of Reactivity Ratios: The obtained data (initial monomer feed composition and the resulting copolymer composition) are then used to determine the reactivity ratios, r1 and r2. Several methods can be employed for this, including:
-
Fineman-Ross Method: A linearization method that plots a function of the feed and copolymer compositions to yield r1 and r2 from the slope and intercept.
-
Kelen-Tüdős Method: Another linearization method that is considered to be more reliable, especially at the extremes of the feed composition range.
-
Non-linear Least Squares (NLLS) Fitting: A computational method that directly fits the copolymer composition equation to the experimental data to obtain the best-fit values for r1 and r2.
-
Expected Kinetic Behavior and Comparison with Alternatives
While specific data is unavailable for the this compound-styrene system, we can infer potential behavior based on related monomers. For the anionic copolymerization of α-methylstyrene (an isomer of β-methylstyrene) and styrene, the reactivity ratios are reported to be r(α-methylstyrene) = 0.3 and r(styrene) = 1.3[2]. This indicates that the styryl radical is more reactive than the α-methylstyryl radical and that both radicals prefer to add styrene.
In the case of this compound, the presence of the methyl group on the beta-carbon of the vinyl group would likely influence its reactivity due to steric and electronic effects. It is plausible that the reactivity of this compound in radical copolymerization with styrene would differ from that of styrene itself. A detailed kinetic analysis would be required to quantify these differences and to understand the resulting copolymer microstructure.
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for determining the reactivity ratios can be visualized as follows:
Figure 1. Experimental workflow for the kinetic analysis of copolymerization.
Conclusion
A detailed kinetic analysis of the copolymerization of this compound with styrene is essential for understanding the relationship between the reaction conditions, copolymer composition, and ultimately, the material properties. The absence of published reactivity ratios for this specific monomer pair highlights an opportunity for further research. The general experimental protocol and theoretical framework provided in this guide offer a solid starting point for scientists and researchers to undertake such an investigation and contribute valuable data to the field of polymer chemistry.
References
Confirming the Stereochemistry of trans-beta-Methylstyrene Oxide: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the stereochemical confirmation of trans-beta-Methylstyrene oxide against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
The enantiomeric composition of chiral molecules significantly influences their pharmacological and toxicological properties. Therefore, robust analytical methods for separating and quantifying enantiomers are paramount. Chiral HPLC has emerged as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide focuses on the application of chiral HPLC for the stereochemical analysis of this compound oxide and compares its performance with other established methods, namely chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison: Chiral HPLC vs. Alternatives
The choice of analytical technique for determining the stereochemistry of this compound oxide depends on several factors, including the required resolution, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., preparative vs. analytical scale).
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas. | Different chemical shifts of nuclei in a chiral environment. |
| Resolution | Excellent baseline separation of enantiomers is achievable with appropriate column and mobile phase selection. | High resolution is possible, particularly for volatile and thermally stable compounds. | Generally lower resolution for enantiomers unless chiral resolving or shift agents are used. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. | Higher sample concentration is typically required. |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Requires specialized high-field NMR spectrometers. |
| Speed | Analysis times can be relatively short, often under 30 minutes. | Typically offers fast analysis times. | Can be time-consuming, especially for complex spectra or when using chiral shift agents. |
| Preparative Scale | Readily scalable for the isolation of pure enantiomers. | Possible but less common than preparative HPLC. | Not suitable for preparative separation. |
Supporting Experimental Data
The following tables summarize quantitative data obtained for the stereochemical analysis of this compound oxide and related compounds using chiral HPLC and chiral GC.
Table 1: Chiral HPLC Separation of Styrene Oxide Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |
| cis-β-Methylstyrene oxide | Chiralpak IB | n-Hexane/i-PrOH (70/30) | 7.9 | 8.6 | >1.5 |
| trans-Stilbene oxide | Whelk-O1 (5 µm) | Hexane/DCM/MeOH (80:20:3) | ~4.5 | ~5.5 | >2.0 |
Note: Specific retention times for this compound oxide on chiral HPLC were not explicitly found in the surveyed literature; however, the successful separation of the closely related cis-isomer and trans-stilbene oxide on polysaccharide and Pirkle-type columns, respectively, demonstrates the feasibility of this application.
Table 2: Chiral GC Separation of this compound Oxide Enantiomers [1]
| Chiral Stationary Phase | Oven Temperature | Carrier Gas Pressure | Minor Enantiomer Retention Time (min) | Major Enantiomer Retention Time (min) |
| Chiraldex G-TA | 80°C | 20 psi | 11.8 | 15.8 |
| Chiraldex G-TA | 80°C | 25 psi | 68.0 | 71.8 |
Experimental Protocols
Chiral HPLC Analysis of this compound Oxide
This protocol provides a general procedure for the chiral HPLC analysis of this compound oxide. Optimization of the mobile phase composition and choice of chiral stationary phase may be required to achieve baseline separation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Whelk-O® 1 or a polysaccharide-based column (e.g., Lux® Cellulose-1, Chiralpak® AD-H). The Whelk-O® 1 is particularly noted for its broad applicability to epoxides.[2][3][4][5]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Sample: A solution of racemic this compound oxide in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.
Chiral GC Analysis of this compound Oxide
This protocol is based on the successful separation of this compound oxide enantiomers as reported in the literature.[1]
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium.
-
Sample: A dilute solution of racemic this compound oxide in a suitable solvent (e.g., hexane).
2. Chromatographic Conditions:
-
Oven Temperature: Isothermal at 80°C.
-
Carrier Gas Head Pressure: 20-25 psi.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Injection Mode: Split.
3. Procedure:
-
Set the GC instrument parameters as described above.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Record the chromatogram and identify the retention times of the two enantiomer peaks.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for confirming the stereochemistry of this compound oxide using chiral HPLC and the logical relationship between the analytical techniques.
References
Safety Operating Guide
Navigating the Safe Disposal of trans-beta-Methylstyrene: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of trans-beta-Methylstyrene, a flammable liquid that requires careful management. Adherence to these protocols is critical to protect laboratory personnel, the surrounding community, and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be familiar with the inherent hazards of this compound. This substance is a flammable liquid and vapor, and may be fatal if swallowed and enters airways. It can also cause skin irritation, serious eye damage, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Eyeshields or a face shield.
-
Hand Protection: Protective gloves.[1]
-
Respiratory Protection: A suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used if ventilation is inadequate.[3]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air and seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[4] Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]
Quantitative Data Summary
For quick reference, the key quantitative safety and physical property data for this compound are summarized in the table below.
| Property | Value | Source |
| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |
| Boiling Point | 175 °C | [2] |
| Density | 0.911 g/mL at 25 °C | [4] |
| Storage Temperature | 2-8°C | |
| Flammability | Flammable liquid and vapor | [1][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by its classification as a Class 3 flammable hazardous waste.[5][6] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][8][9]
1. Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.[2][7] The original container or a suitable glass, plastic, or metal container can be used.[7][9]
-
Ensure the container is clearly labeled as "Waste this compound" and includes a hazardous waste label.[7] General identifiers like "Solvent Waste" are not sufficient.[7]
-
Do not mix with other incompatible waste streams.
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[6][10][11]
-
Storage areas should be separate from strong oxidants.[2]
-
Ensure the storage location has no drain or sewer access.[2]
-
Flammable liquid storage cabinets are recommended for quantities exceeding certain limits.[5] Not more than 60 gallons of Class 3 flammable liquids should be stored in any one storage cabinet.[5]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][6][7]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow their specific instructions for packaging and collection.
4. Handling Spills:
-
In the event of a spill, remove all ignition sources.[2]
-
Ventilate the area.[2]
-
Absorb the spill with an inert material such as sand, diatomite, or universal binders.[2][4]
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. triumvirate.com [triumvirate.com]
- 10. This compound | 873-66-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | 873-66-5 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
